4-N-BOC-cyclohexyacetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRNBCZWTZJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649883 | |
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215789-45-0 | |
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-N-BOC-cyclohexyacetic acid methyl ester (CAS 215789-45-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-BOC-cyclohexylacetic acid methyl ester, with CAS number 215789-45-0, is a crucial chemical intermediate in the pharmaceutical industry. Its primary significance lies in its role as a key building block in the synthesis of Cariprazine, an atypical antipsychotic agent. Cariprazine is utilized in the treatment of schizophrenia and bipolar disorder, acting as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, its pivotal role in the synthesis of Cariprazine, and an examination of the signaling pathways modulated by the end-product, Cariprazine.
Chemical and Physical Properties
This section summarizes the known chemical and physical properties of 4-N-BOC-cyclohexylacetic acid methyl ester.
| Property | Value | Reference |
| CAS Number | 215789-45-0 | |
| Molecular Formula | C₁₄H₂₅NO₄ | |
| Molecular Weight | 271.35 g/mol | |
| IUPAC Name | methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | |
| Synonyms | (4-TERT-BUTOXYCARBONYLAMINO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER, 4-N-BOC-AMINOCYCLOHEXYLACETIC ACID METHYL ESTER, trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester | |
| Boiling Point | 80-81.5 °C | |
| Density | 1.05 g/cm³ | |
| Appearance | White to off-white solid |
Synthesis Protocol
Reaction Scheme:
Figure 1: Fischer-Speier Esterification of 4-N-BOC-cyclohexylacetic acid.
Materials:
-
4-N-BOC-cyclohexylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or another suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-N-BOC-cyclohexylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude methyl ester can be purified by column chromatography on silica gel if necessary.
Role in Cariprazine Synthesis
4-N-BOC-cyclohexylacetic acid methyl ester is a key intermediate that, after deprotection of the BOC group, yields methyl 2-(4-aminocyclohexyl)acetate. This amine is then further elaborated to form the final drug substance, Cariprazine. The cyclohexane scaffold is a core structural motif of Cariprazine.
Figure 2: Simplified workflow for Cariprazine synthesis highlighting the intermediate.
Spectroscopic Data (Representative)
Direct experimental spectroscopic data for 4-N-BOC-cyclohexylacetic acid methyl ester is not widely published. However, based on the analysis of similar N-BOC protected amino acid methyl esters, the following represents a set of expected spectral characteristics.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.0-2.0 ppm), the alpha-protons to the ester (doublet, ~2.2 ppm), and the methoxy group of the ester (singlet, ~3.7 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbon of the BOC group (~80 ppm), cyclohexyl carbons (~30-45 ppm), the ester carbonyl carbon (~173 ppm), and the methoxy carbon (~52 ppm). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate (~3350 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and C=O stretching of the ester (~1730 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 271. A characteristic fragmentation pattern would involve the loss of the BOC group or parts of it (e.g., loss of isobutylene, M-56). |
Mechanism of Action of Cariprazine (Signaling Pathway)
As 4-N-BOC-cyclohexylacetic acid methyl ester is a synthetic intermediate, it does not have a biological mechanism of action itself. However, its end-product, Cariprazine, exerts its therapeutic effects through a complex interaction with neurotransmitter systems in the brain.[1] Cariprazine is a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[2][3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[2][3] This multimodal action is believed to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of schizophrenia and bipolar disorder.[1][3]
References
In-Depth Technical Guide: Physicochemical Properties of 4-N-BOC-cyclohexyacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-BOC-cyclohexyacetic acid methyl ester, systematically named methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Cariprazine, a potent antipsychotic agent that acts as a dopamine D3/D2 receptor partial agonist.[1] A thorough understanding of the physicochemical properties of this intermediate is crucial for process optimization, scalability, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, along with relevant experimental context.
Core Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 215789-45-0 | [1][2] |
| Molecular Formula | C₁₄H₂₅NO₄ | [2][] |
| Molecular Weight | 271.35 g/mol | [2][4] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Boiling Point | 80-81.5°C | [2][5] |
| Melting Point | N/A | [2] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [4] |
Note: The reported boiling point of 80-81.5°C appears unusually low for a molecule of this size and may be inaccurate or measured under high vacuum.
Table 2: Chemical and Spectroscopic Properties
| Property | Value/Description | Source |
| IUPAC Name | methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | - |
| Synonyms | 4-N-BOC-cyclohexylacetic acid methyl ester, (4-tert-butoxycarbonylamino-cyclohexyl)-acetic acid methyl ester, trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester | [2][4] |
| pKa (Predicted) | 12.42 ± 0.40 | [4] |
| ¹H NMR, ¹³C NMR, IR, Mass Spectra | Specific experimental data not publicly available. | - |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not published in readily accessible scientific literature, general methods for the N-Boc protection of amino groups and subsequent esterification are well-established. The synthesis of this compound as an intermediate for Cariprazine is described in various patents, outlining the general transformation.
General Synthetic Approach
The synthesis of this compound typically involves two key transformations:
-
N-Boc Protection: The amino group of a 4-aminocyclohexylacetic acid derivative is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
-
Esterification: The carboxylic acid moiety is converted to a methyl ester, commonly through reaction with methanol in the presence of an acid catalyst or by using a methylating agent like methyl iodide with a base.
The diagram below illustrates a generalized workflow for such a synthesis.
Role in Cariprazine Synthesis
This compound is a crucial building block in the synthesis of Cariprazine. The Boc-protected amino group prevents unwanted side reactions while the methyl ester allows for further chemical modifications. The general synthetic strategy involves the coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine, followed by subsequent reaction steps to yield the final drug substance. The trans isomer of the cyclohexane ring is the desired stereoisomer for the synthesis of Cariprazine.
The following diagram illustrates the logical relationship of this compound as an intermediate in the synthesis of Cariprazine.
Safety and Handling
Safety data sheets for analogous compounds, such as methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate, indicate that this class of compounds may cause skin and serious eye irritation, as well as potential respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Cariprazine. While a complete, publicly available dataset of its physicochemical properties is yet to be published, the available information provides a solid foundation for its use in research and development. Further detailed characterization would be beneficial for the optimization of synthetic processes and for ensuring the highest quality of resulting pharmaceutical products. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use in subsequent synthetic steps.
References
An In-depth Technical Guide to the Key Intermediates in Cariprazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine, an atypical antipsychotic, has demonstrated efficacy in treating schizophrenia and bipolar mania.[1] Its unique pharmacological profile as a dopamine D2 and D3 receptor partial agonist with a preference for the D3 receptor has made it a subject of significant interest in medicinal chemistry and drug development. The synthesis of Cariprazine involves a series of key intermediates, the efficient and controlled preparation of which is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the primary synthetic routes to Cariprazine, focusing on the synthesis of its key intermediates. We will delve into the experimental protocols, present quantitative data in a structured format, and visualize the synthetic pathways to offer a comprehensive resource for professionals in the field.
Core Synthetic Pathways and Key Intermediates
The synthesis of Cariprazine can be approached through several strategic routes, each involving a unique set of key intermediates. The most common strategies converge on the formation of the crucial piperazine and cyclohexylamine moieties, followed by their coupling and subsequent functionalization. The principal intermediates that will be discussed in detail are:
-
1-(2,3-Dichlorophenyl)piperazine hydrochloride
-
(trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride
-
2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid
-
trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine
-
2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methylacetamide
The following sections will provide a detailed examination of the synthesis of these vital building blocks.
Synthesis of Key Intermediates: Experimental Protocols and Data
1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This intermediate forms the aromatic core of the Cariprazine molecule. Its synthesis is typically achieved through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol:
A common method involves the direct reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.
-
Charge a reaction vessel with 2,3-dichloroaniline.
-
Heat the aniline to approximately 100°C.
-
Portion-wise add bis(2-chloroethyl)amine hydrochloride to the heated aniline.
-
Increase the reaction temperature to 120-200°C and maintain for 4-34 hours.[1][2]
-
After the reaction is complete, cool the mixture and add n-butanol.
-
Reflux the mixture for 1 hour, then cool to induce crystallization.
-
Isolate the crude product by centrifugation.
-
Purify the crude product by recrystallization from a methanol/water mixture to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | [1][2] |
| Reaction Temperature | 120-200°C | [1][2] |
| Reaction Time | 4-34 hours | [1][2] |
| Solvent (Work-up) | n-butanol, Methanol/Water | [1][2] |
| Yield | 59.5% - 65.6% | [2] |
| Purity (HPLC) | 99.62% - 99.67% | [2] |
Synthetic Pathway:
(trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride
This intermediate provides the cyclohexane ring and a reactive handle for further elaboration. A prevalent method for its synthesis involves the hydrogenation of 4-nitrophenylacetic acid.
Experimental Protocol:
-
In a suitable autoclave, charge 4-nitrophenylacetic acid and a 10% Palladium on carbon (Pd/C) catalyst in deionized water.
-
Pressurize the autoclave with hydrogen gas (initially at ~1 bar, then increased to ~4 bar).
-
Conduct the hydrogenation at an initial temperature of 40-46°C, which is later raised to 54-58°C, for a total of approximately 72 hours.[3][4]
-
After the reaction, filter the catalyst.
-
The aqueous solution of 4-aminocyclohexylacetic acid is then concentrated.
-
Add ethanol and hydrochloric acid (in ethanol) and reflux the mixture to perform esterification.
-
After the reaction, the solvent is distilled off, and acetonitrile is added.
-
The mixture is cooled to induce crystallization of the trans isomer.
-
The product is isolated by filtration and dried.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenylacetic acid | [3][4] |
| Catalyst | 10% Pd/C | [3][4] |
| Hydrogenation Pressure | 1-4 bar | [3][4] |
| Hydrogenation Temp. | 40-58°C | [3][4] |
| Esterification Reagents | Ethanol, HCl | [3] |
| Crystallization Solvent | Acetonitrile | [3] |
| Yield | ~41% (of trans isomer from mixed acids) | [3] |
Synthetic Pathway:
2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid
This intermediate is formed by introducing the dimethylurea moiety onto the cyclohexane ring.
Experimental Protocol:
A novel and practical synthesis involves the direct recrystallization to obtain the desired trans isomer.[5] This route avoids potentially genotoxic substances and harsh reaction conditions.[6][7] The synthesis starts from N-(4-oxocyclohexyl) acetamide and proceeds through a Wittig-Horner reaction, reduction, hydrolysis, deacylation, and finally amidation to form the target molecule.[7]
Quantitative Data:
While a detailed step-by-step quantitative breakdown is spread across various synthetic approaches, a key aspect of a preferred route is the high efficiency of the final recrystallization step to isolate the pure trans isomer.
Synthetic Pathway:
trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine
This key intermediate is the result of coupling the piperazine and cyclohexane moieties.
Experimental Protocol:
One synthetic route involves the reaction of tert-butyl (1R,4R)-4-(2-hydroxyethyl) cyclohexylcarbamate with 1-(2,3-dichlorophenyl) piperazine.[6]
-
React tert-butyl (1R,4R)-4-(2-hydroxyethyl) cyclohexylcarbamate with 1-(2,3-dichlorophenyl) piperazine.
-
This reaction is carried out in the presence of triruthenium dodecacarbonyl (Ru3(CO)12) and xantphos.[6]
-
The resulting intermediate is then deprotected to yield trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl) ethyl) cyclohexylamine.
An alternative approach involves reacting 2-[trans-4-(3,3-dimethylureido)cyclohexyl] ethyl methanesulfonate with 1-(2,3-dichlorophenyl) piperazine.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 2-[trans-4-(3,3-dimethylureido)cyclohexyl] ethyl 4-methylbenzenesulfonate, 1-(2,3-dichlorophenyl) piperazine hydrochloride | [6] |
| Base | Potassium carbonate | [6] |
| Solvent | Acetonitrile, Water | [6] |
| Reaction Temperature | 43-48°C | [6] |
| Reaction Time | 21 hours | [6] |
| Yield | 83.6% | [6] |
| Purity | 95.0% | [6] |
Synthetic Pathway:
References
- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 4-N-BOC-Cyclohexyacetic Acid Methyl Ester for Drug Development Professionals
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-N-BOC-cyclohexyacetic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on suppliers, experimental protocols, and its role in synthetic pathways.
Introduction
This compound, also known by its synonyms such as methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is a crucial building block in organic synthesis. Its primary application lies in the pharmaceutical industry as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a key component in the manufacturing of Cariprazine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] The structural features of this molecule, including the protective BOC group and the methyl ester, make it a versatile reagent for various chemical transformations.
Suppliers of this compound
A variety of chemical suppliers offer this compound, with varying purity levels and available quantities. The following table summarizes the information gathered from publicly available sources. Researchers are advised to request a certificate of analysis from the supplier for lot-specific data.
| Supplier | Purity | Available Quantities | CAS Number |
| J & K SCIENTIFIC LTD. | 95% | 10mg, 50mg, 250mg | 215789-45-0 |
| Jinan Kabotang Biological Technology Co.,Ltd. | 98% (HPLC) | 1kg | 215789-45-0 |
| Alchemist-pharm chemical Technology Co. Ltd. | 98% (HPLC) | 1kg | 215789-45-0 |
| ChemicalBook | Varies by supplier | Varies by supplier | 215789-45-0 |
| Fisher Scientific (eMolecules) | Not specified | 1g | 913748-13-7 (cis-isomer) |
| Matrix Scientific | Not specified | Inquire for details | 215789-45-0 |
| BOC Sciences | Not specified | Inquire for details | 215789-45-0 |
Experimental Protocols
While specific, detailed experimental protocols for the direct use of this compound are often proprietary, a general understanding of its application can be derived from patent literature detailing the synthesis of related compounds. The following is a representative, generalized protocol for a reaction involving a similar BOC-protected amine, which illustrates the typical steps of deprotection and subsequent reaction. This is for informational purposes only and should be adapted and optimized for specific research needs.
Generalized Protocol for the Deprotection of a BOC-Protected Amine
This protocol is based on the deprotection of a similar compound, ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, as described in patent literature.
Materials:
-
Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (or this compound)
-
Acetonitrile
-
Dry hydrogen chloride gas
Procedure:
-
Charge a round bottom flask with the BOC-protected compound (e.g., ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate).
-
Add acetonitrile to the flask and stir the mixture at room temperature (25-30°C) until the solid is dissolved.
-
Purge the solution with dry hydrogen chloride gas until the reaction mass is saturated.
-
Monitor the reaction for completion using an appropriate technique (e.g., TLC).
-
Once the reaction is complete, distill off the solvent under vacuum, ensuring the temperature remains below 45°C.
-
The residual mass is the hydrochloride salt of the deprotected amine.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as acetonitrile.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the general synthetic pathway involving this compound and a typical experimental workflow for its use.
Caption: Synthetic pathway from 4-aminocyclohexylacetic acid.
Caption: General experimental workflow.
References
Navigating the Procurement and Application of a Key Pharmaceutical Intermediate: A Technical Guide to trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data to facilitate the strategic sourcing and utilization of this key pharmaceutical building block.
Introduction
trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester, a bifunctional molecule featuring a Boc-protected amine and a methyl ester, is a crucial intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry and functional group arrangement make it a valuable component in the construction of complex molecular architectures, most notably in the synthesis of the atypical antipsychotic drug, Cariprazine. This guide offers a detailed examination of its properties, commercial landscape, and a pivotal synthetic transformation.
Physicochemical and Commercial Data
The compound is commercially available from a range of suppliers, often as a white to off-white solid. The following tables summarize its key identifiers and reported physical properties, as well as a representative list of commercial suppliers.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester |
| CAS Number | 215789-45-0[1] |
| Molecular Formula | C₁₄H₂₅NO₄[1] |
| Molecular Weight | 271.35 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | General supplier information |
| Boiling Point | 80-81.5 °C | [2] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | Typically >98% (Varies by supplier) | General supplier information |
Table 3: Commercial Suppliers
| Supplier | Purity/Grades Offered | Notes |
| SynThink | Research Chemicals, Reference Standard | Provides comprehensive characterization data (NMR, MS, HPLC) and CoA. |
| Chem-Impex | ≥ 99% (HPLC) | Offers the corresponding carboxylic acid. |
| TCI Chemicals | >98.0% (GC) | Provides the ethyl ester analog. |
| Pharmaffiliates | Not specified | Offers the ethyl ester analog. |
| BLDpharm | Not specified | Lists the corresponding carboxylic acid. |
Synthetic Application: Intermediate in Cariprazine Synthesis
trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester serves as a key precursor in the synthesis of Cariprazine, a dopamine D₂ and D₃ receptor partial agonist. A critical step in this synthetic pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is then typically activated and coupled with other fragments to construct the final drug molecule.
Experimental Protocol: Hydrolysis of the Methyl Ester
Objective: To hydrolyze trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester to trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid.
Materials:
-
trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester
-
Methanol or Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester in a suitable solvent such as methanol or THF in a round-bottom flask.
-
Add an excess of 1M NaOH solution (typically 1.5-2.0 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may take several hours.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. The product should precipitate as a white solid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical flows related to the sourcing and application of this chemical intermediate.
Caption: A logical workflow for sourcing and quality control of the chemical intermediate.
References
Introduction to cyclohexyacetic acid derivatives in medicinal chemistry
An In-depth Technical Guide to Cyclohexyacetic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclohexyacetic acid and its derivatives, focusing on their synthesis, biological activities, and the experimental protocols used to evaluate them. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this versatile chemical scaffold.
Introduction to Cyclohexyacetic Acid and its Derivatives
Cyclohexyacetic acid, a monocarboxylic acid featuring a cyclohexane ring attached to a carboxymethyl group, serves as a foundational structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, leading to the development of compounds with significant therapeutic applications. The structural versatility of the cyclohexane ring and the acetic acid side chain allows for modifications that can target various biological systems.[3] The most notable derivative is Gabapentin, a widely used anticonvulsant and analgesic.[1][3] However, the scope of cyclohexyacetic acid derivatives extends to compounds with anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4][5]
Neurological Agents: Gabapentin and Beyond
The cyclohexaneacetic acid scaffold is central to the development of agents targeting the central nervous system. These compounds are primarily used for their anticonvulsant and analgesic properties.[3][6]
Gabapentin: A Key Derivative
Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a prominent derivative of cyclohexaneacetic acid.[3] It is structurally analogous to the neurotransmitter gamma-aminobutyric acid (GABA) and is extensively used in the treatment of epilepsy and neuropathic pain.[3][7]
Mechanism of Action: The precise mechanism of action for Gabapentin is not fully understood, but it is known to bind to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[3][8] This interaction modulates the release of neurotransmitters.[3][8] The binding of Gabapentin to the α2δ-1 subunit disrupts the forward trafficking of VGCCs to the presynaptic membrane, leading to a reduced density of these channels at the presynaptic terminal. This results in decreased calcium influx during neuronal depolarization.[8]
Anticonvulsant Activity of Other Derivatives
Research has shown that other simple derivatives, such as cyclohexanecarboxylic acid (CCA) and 1-methyl-1-cyclohexanecarboxylic acid (MCCA), also possess anticonvulsant properties. In studies using a pentylenetetrazol (PTZ) infusion seizure model in rats, both CCA and MCCA were found to antagonize PTZ-induced seizures, with MCCA showing the highest potency.[4] Notably, both CCA and MCCA demonstrated an approximate twofold advantage in their protective index (the ratio of toxic concentration to effective concentration) compared to valproate (VPA), a commonly used anticonvulsant.[4]
Table 1: Synthesis and Properties of Gabapentin and Related Derivatives
| Compound | Synthetic Method | Key Properties | Reference(s) |
|---|---|---|---|
| Gabapentin | Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[3] | Anticonvulsant, Analgesic.[3] | [3] |
| Gabapentin Prodrugs | Various synthetic routes to improve pharmacokinetic properties. | Improved bioavailability. | [3] |
| Cyclohexanecarboxylic Acid (CCA) | Not detailed in the provided context. | Anticonvulsant activity with no delay in maximal protection.[4] | [4] |
| 1-Methyl-1-cyclohexanecarboxylic Acid (MCCA) | Not detailed in the provided context. | Highest anticonvulsant potency among tested analogues, slight delay in maximal protection.[4] |[4] |
Experimental Protocol: Pentylenetetrazol (PTZ) Infusion Seizure Model
This protocol is used to determine the anticonvulsant activity of test compounds.[4]
-
Animal Model: Rats are used for this model.
-
Procedure:
-
A pentylenetetrazol (PTZ) infusion is administered to determine the threshold convulsive dose of PTZ.
-
The test compound (e.g., CCA, MCCA) is administered to the rats.
-
The increase in the PTZ threshold dose after the administration of the test compound is measured.
-
-
Endpoint: The increase in the PTZ threshold dose serves as an index of the compound's anticonvulsant activity.[4]
-
Neurotoxicity Assessment: A rotarod assay is used to determine the concentrations that produce neurotoxicity, which is then used to calculate the protective index.[4]
Anti-inflammatory and Analgesic Derivatives
Cyclohexyacetic acid derivatives have been investigated as potential anti-inflammatory and analgesic agents, offering a possible alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] These derivatives often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[3]
A series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties.[8][9] The anti-inflammatory activity was assessed by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Table 2: Comparative in vitro Antiproliferative and Anti-inflammatory Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives
| Compound | Concentration (µg/mL) | Antiproliferative Activity (% Inhibition) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference(s) |
|---|---|---|---|---|---|
| Derivative 2a | 100 | >90% | Not specified | Not specified | [1][8] |
| Derivative 2d | 100 | >90% | Not specified | Not specified | [1][8] |
| Derivative 2f | 100 | >90% | ~66-81% (at 10, 50, 100 µg/mL) | Not specified | [1][8] |
| Ibuprofen | 100 | ~50% | Not specified | Not specified | [9] |
Note: The data for TNF-α and IL-6 inhibition for all derivatives at all concentrations were not fully provided in the search results. The table represents the available information.
These findings suggest that derivatives with a cyclohexene carboxylic acid scaffold can exhibit potent antiproliferative and anti-inflammatory effects.[1]
Experimental Protocols for Anti-inflammatory and Analgesic Activity
In Vitro Anti-inflammatory Assay (Cytokine Measurement) [8]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Treatment: The cells are treated with the test compounds at various concentrations. A reference drug like ibuprofen is also used.
-
Incubation: The cultures are incubated for 24 hours.
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants are measured using ELISA kits.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 6. drugs.com [drugs.com]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: Safety and Handling of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-N-BOC-cyclohexylacetic acid methyl ester (CAS No. 215789-45-0), a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent Cariprazine.[1] This document is intended for use by trained professionals in a laboratory or manufacturing setting.
Chemical Identification and Physical Properties
4-N-BOC-cyclohexylacetic acid methyl ester, also known as methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is an organic compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of approximately 271.35 g/mol .[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 215789-45-0 | [1] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1] |
| Molecular Weight | 271.35 g/mol | [1] |
| Boiling Point | 80-81.5 °C | [1] |
| Flash Point | 173.5 °C | [1] |
| Density | 1.05 g/cm³ | [1] |
| pKa | 12.42 ± 0.40 (Predicted) |
Hazard Identification and GHS Classification
While a specific GHS classification for 4-N-BOC-cyclohexylacetic acid methyl ester is not uniformly available, it is generally classified as an irritant. For structurally similar compounds, the following hazards are identified:
Table 2: GHS Hazard Classification (Based on Structurally Similar Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
A standardized workflow for communicating these hazards in a laboratory setting is crucial for ensuring personnel safety.
References
Alternate names for 4-N-BOC-cyclohexyacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-BOC-cyclohexylacetic acid methyl ester is a key synthetic intermediate, primarily recognized for its role in the manufacturing of Cariprazine, an atypical antipsychotic agent. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and analytical characterization.
Nomenclature and Chemical Identity
A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.
| Identifier Type | Value |
| Systematic Name | methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
| Common Name | 4-N-BOC-cyclohexyacetic acid methyl ester |
| CAS Number | 215789-45-0 |
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
Table 1: Chemical Identifiers
Alternate Names and Synonyms
-
(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid methyl ester
-
4-N-BOC-cyclohexylacetic acid methyl ester
-
4-N-BOC-aminocyclohexylacetic acid methyl ester
-
Methyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
-
trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester
Physicochemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value | Source |
| Boiling Point | 80-81.5°C | [1] |
| Density | 1.05 g/cm³ (Predicted) | |
| Refractive Index | 1.474 | |
| Flash Point | 173.5°C | |
| pKa | 12.42 ± 0.40 (Predicted) |
Table 2: Physicochemical Data
Synthesis
The synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester is a multi-step process. The most common route involves the N-protection of a cyclohexyl amine derivative followed by esterification.
Synthetic Pathway
References
Methodological & Application
Application Note: Synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester, a valuable intermediate in pharmaceutical development. The synthesis commences with the protection of the amino group of 4-(aminocyclohexyl)acetic acid using di-tert-butyl dicarbonate (Boc)₂O, followed by the esterification of the resulting carboxylic acid to its methyl ester. This protocol is designed for high yield and purity, making it suitable for laboratory-scale synthesis in a research and development setting.
Introduction
4-substituted cyclohexylacetic acid derivatives are important structural motifs in medicinal chemistry. The N-BOC protected methyl ester, in particular, serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. The protocol outlined below describes a reliable and reproducible method to obtain this compound.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 4-N-BOC-cyclohexylacetic acid
This procedure is adapted from established methods for the N-BOC protection of amino acids. An example for the synthesis of the trans isomer is provided in patent WO2019016828A1.[1]
Materials:
-
trans-2-(4-aminocyclohexyl)acetic acid
-
1,4-Dioxane
-
1M Sodium hydroxide solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a pre-cooled (0-5 °C) mixture of trans-2-(4-aminocyclohexyl)acetic acid (1 equivalent) and 1,4-dioxane in a round-bottom flask, slowly add 1M sodium hydroxide solution.
-
Stir the reaction mixture for 10 minutes at the same temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
To the remaining aqueous solution, add ethyl acetate and acidify to a pH of 2-3 with 1M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-N-BOC-cyclohexylacetic acid as a solid.
Step 2: Synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester
This procedure utilizes a mild esterification method suitable for N-BOC protected amino acids.
Materials:
-
4-N-BOC-cyclohexylacetic acid
-
Acetone (dry)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 4-N-BOC-cyclohexylacetic acid (1 equivalent) in dry acetone, add potassium carbonate (3 equivalents).
-
To this suspension, add methyl iodide (1.5 equivalents).
-
Heat the mixture to reflux and stir for 10-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate.
-
Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 4-N-BOC-cyclohexylacetic acid | 4-(aminocyclohexyl)acetic acid | (Boc)₂O, NaOH | 1,4-Dioxane | 12-18 h | >90 | >95 |
| This compound | 4-N-BOC-cyclohexylacetic acid | MeI, K₂CO₃ | Acetone | 10-12 h | 85-95 | >98 |
Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Di-tert-butyl dicarbonate is a lachrymator.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester. The described method is robust, high-yielding, and employs readily available reagents, making it a valuable procedure for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for N-Boc Deprotection of Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from amino groups in molecules containing methyl esters. The selection of an appropriate deprotection method is critical to ensure the integrity of the methyl ester functionality, which can be susceptible to hydrolysis or transesterification under certain conditions. This guide outlines various methods, from traditional acidic conditions to milder, more selective alternatives, to assist researchers in choosing the optimal strategy for their specific substrate.
Overview of N-Boc Deprotection Strategies Compatible with Methyl Esters
The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. However, when a methyl ester is present in the substrate, the choice of deprotection conditions becomes more nuanced to prevent ester cleavage. The primary strategies for N-Boc deprotection in the presence of methyl esters involve:
-
Acidic Conditions: Utilizing protic or Lewis acids to cleave the Boc group. Careful selection of the acid, solvent, and reaction temperature is crucial to maintain the methyl ester.
-
Mild, Non-Acidic, or Catalytic Methods: Employing reagents that operate under neutral or near-neutral conditions, offering higher selectivity for the Boc group over the methyl ester.
Below is a comparative summary of various methods, followed by detailed experimental protocols.
Data Presentation: Comparison of N-Boc Deprotection Methods
The following tables summarize quantitative data for different N-Boc deprotection methods applied to substrates containing methyl esters, allowing for easy comparison of their efficacy and reaction conditions.
Table 1: Acidic Deprotection Methods
| Reagent | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | N-Boc-allylglycine methyl ester | Dichloromethane (DCM) | 0 to RT | 30 min - 2h | >95% | [1] |
| Hydrochloric Acid (HCl) | N-Boc-allylglycine methyl ester | 1,4-Dioxane | RT | 4-6h | >95% | [1][2] |
| p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | N-Boc-L-Alanine methyl ester | Choline chloride:pTSA | RT | 10 min | >98% | [3] |
| p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | N-Boc-L-Leucine methyl ester | Choline chloride:pTSA | RT | 25 min | 68% | [3][4] |
Table 2: Mild and Alternative Deprotection Methods
| Reagent | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Oxalyl Chloride | N-Boc protected amines | Methanol (MeOH) | RT | 1-4h | up to 90% | [5][6][7][8] |
| Zinc Bromide (ZnBr₂) | N-Boc secondary amines | Dichloromethane (DCM) | RT | 3 days | Not specified | [9][10] |
| Ceric Ammonium Nitrate (CAN) | N-Boc alanine | Methanol (MeOH) | Reflux | 24h | 82% | [11][12] |
| Trimethylsilyl Iodide (TMSI) | N-Boc zwitterionic compounds | Dichloromethane (DCM) | Not specified | Not specified | High | [13][14][15] |
| Boiling Water | N-Boc carboxylsulfamides amino acid methyl ester derivatives | Water | 100 | 10 min | 92-96% | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on the specific characteristics of their substrate and monitor the reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS).
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and often rapid method for Boc deprotection. The concentration of TFA and temperature can be adjusted to modulate the reaction rate and selectivity.
Materials:
-
N-Boc protected amino acid methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[2]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
This method is reported to be mild and tolerant of various functional groups.[5][6][8]
Materials:
-
N-Boc protected amino acid methyl ester
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
In a dry round-bottom flask equipped with a stirring bar, dissolve the N-Boc protected substrate (e.g., 50 mg) in anhydrous MeOH (3 mL).[5]
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) to the solution via a syringe. A slight increase in temperature and sputtering may be observed.[5]
-
Continue stirring the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used in the next step without further purification.[2]
Protocol 3: N-Boc Deprotection using a Deep Eutectic Solvent (DES)
This green chemistry approach utilizes a Brønsted acidic deep eutectic solvent for efficient deprotection at room temperature.[3]
Materials:
-
N-Boc protected amino acid methyl ester
-
Choline chloride
-
p-Toluenesulfonic acid (pTSA)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (AcOEt)
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in the appropriate molar ratio as described in the literature.[3]
-
Add the N-Boc protected substrate to the DES and stir at room temperature.
-
Monitor the reaction, which is typically complete in 10-30 minutes for many amino acid methyl esters.[3]
-
For isolation of the tosylate salt, wash the reaction mixture with water and recrystallize from ethyl acetate.
-
To obtain the free amine, perform a workup by adding a 5% aqueous solution of sodium bicarbonate.[3]
-
Extract the crude material with ethyl acetate (3 x 5 mL).[3]
-
Dry the combined organic layers and concentrate to obtain the deprotected product. Chromatographic purification is often not required.[3]
Protocol 4: N-Boc Deprotection using Zinc Bromide (ZnBr₂)
Zinc bromide is a Lewis acid that can be used for Boc deprotection, particularly for secondary amines.[10]
Materials:
-
N-Boc protected amino acid methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-Boc protected substrate (e.g., 0.76 mmol) in DCM (10 mL), add ZnBr₂ (e.g., 3.1 mmol).[9][10]
-
Stir the reaction mixture at room temperature. The reaction time can be lengthy, potentially up to 3 days.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with aqueous sodium carbonate solution and extract with DCM.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizations
The following diagrams illustrate the general workflow for N-Boc deprotection and a decision-making process for method selection.
Caption: General workflow for N-Boc deprotection of methyl esters.
Caption: Decision tree for selecting an N-Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 10. Zinc Bromide [commonorganicchemistry.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 15. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Boiling water-catalyzed neutral and selective N-Boc deprotection. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and control peptide conformation. 4-N-BOC-cyclohexylacetic acid methyl ester is a non-proteinogenic, β-amino acid derivative that offers the potential to introduce a constrained cyclohexyl moiety into a peptide backbone. The β-amino acid nature of this building block can impart resistance to enzymatic degradation, while the cyclohexyl group can be used to explore structure-activity relationships related to lipophilicity and conformational rigidity.
This document provides detailed protocols and application notes for the incorporation of 4-N-BOC-cyclohexylacetic acid methyl ester into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). It is important to note that this is a specialized building block, and the following protocols are based on established principles for the synthesis of peptides containing non-standard and sterically hindered amino acids. Optimization of the described methods may be necessary for specific peptide sequences.
Strategic Incorporation Pathways
There are two primary strategies for the incorporation of 4-N-BOC-cyclohexylacetic acid methyl ester into a peptide sequence: as a C-terminal residue or as an internal residue. The choice of strategy will depend on the desired final peptide structure.
-
Strategy A: Incorporation as a C-terminal residue. This approach requires the initial saponification of the methyl ester to the free carboxylic acid, which is then coupled to a suitable resin for SPPS.
-
Strategy B: Incorporation as an internal residue. This more complex strategy involves the on-resin saponification of the methyl ester after the amino acid has been coupled to the growing peptide chain. This requires careful selection of orthogonal protection strategies to avoid unwanted side reactions.
Caption: Workflow for the two main strategies for incorporating 4-N-BOC-cyclohexylacetic acid methyl ester.
Experimental Protocols
Protocol 1: Saponification of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester (for Strategy A)
This protocol describes the conversion of the methyl ester to the free carboxylic acid, a necessary first step for C-terminal incorporation.
Materials:
-
4-N-BOC-cyclohexylacetic acid methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 4-N-BOC-cyclohexylacetic acid methyl ester (1 eq.) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 v/v/v).
-
Add LiOH or NaOH (1.5 - 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the free carboxylic acid.
Protocol 2: Incorporation of 4-N-BOC-Cyclohexylacetic Acid as a C-terminal Residue (Strategy A)
This protocol outlines the coupling of the saponified amino acid to a Merrifield resin.
Materials:
-
4-N-BOC-cyclohexylacetic acid (from Protocol 1)
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Merrifield resin in DMF for at least 1 hour.
-
In a separate flask, dissolve 4-N-BOC-cyclohexylacetic acid (2-3 eq. relative to resin loading) in a minimal amount of DMF/MeOH.
-
Neutralize the solution with a solution of Cs₂CO₃ (0.5 eq. relative to the amino acid) in water.
-
Lyophilize the solution to obtain the cesium salt of the amino acid.
-
Add the cesium salt and a catalytic amount of KI to the swollen resin in DMF.
-
Heat the reaction mixture to 50-60°C and shake for 12-24 hours.
-
Monitor the reaction for the disappearance of free chloride on the resin (e.g., using the qualitative picric acid test).
-
Once the coupling is complete, wash the resin extensively with DMF, DMF/water, DMF, and finally with DCM and MeOH.
-
Dry the resin under vacuum.
Protocol 3: Incorporation of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester as an Internal Residue (Strategy B)
This protocol describes the coupling of the amino acid followed by on-resin saponification.
Materials:
-
Peptide-resin with a free N-terminal amine
-
4-N-BOC-cyclohexylacetic acid methyl ester
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
-
Boc deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5-10% DIPEA in DMF
-
Saponification solution: e.g., 1 M LiOH in THF/H₂O (3:1)
Procedure:
-
Boc Deprotection: Treat the peptide-resin with 25-50% TFA in DCM for 5 minutes, followed by a second treatment for 20-25 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 5-10% DIPEA in DMF (2 x 5 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate 4-N-BOC-cyclohexylacetic acid methyl ester (3-4 eq.) with HBTU/HOBt (3-4 eq.) or HATU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction for 2-4 hours. Due to potential steric hindrance from the cyclohexyl group, a longer coupling time and/or double coupling may be necessary.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Once the coupling is complete, wash the resin with DMF and DCM.
-
On-Resin Saponification:
-
Swell the resin in a THF/H₂O mixture.
-
Treat the resin with the saponification solution (e.g., 1 M LiOH in THF/H₂O) for 1-2 hours at room temperature.
-
Carefully monitor the reaction to avoid degradation of the peptide or linker.
-
Neutralize the resin with a weak acid solution (e.g., dilute acetic acid in DMF).
-
-
Washing: Wash the resin extensively with water, DMF, and DCM.
-
The peptide-resin is now ready for the next coupling cycle.
Quantitative Data Summary
As there is no specific literature data for 4-N-BOC-cyclohexylacetic acid methyl ester, the following table provides estimated parameters for protocol optimization based on data for sterically hindered and β-amino acids. These values are intended as starting points and will require experimental optimization.
| Parameter | Recommended Starting Value | Notes |
| Coupling (Internal Residue) | ||
| Amino Acid Equivalents | 3-4 | May need to be increased for difficult couplings. |
| Coupling Reagent Equivalents | 3-4 | HATU is often more effective for hindered couplings. |
| Base (DIPEA) Equivalents | 6-8 | |
| Coupling Time | 2-4 hours | Double coupling may be required. Monitor with Kaiser test. |
| On-Resin Saponification | ||
| Saponification Reagent | 1 M LiOH in THF/H₂O (3:1) | Other bases like NaOH can be used. |
| Reaction Time | 1-2 hours | Over-exposure can lead to side reactions. |
| Temperature | Room Temperature | |
| Boc Deprotection | ||
| TFA Concentration in DCM | 25-50% | |
| Deprotection Time | 5 min + 25 min | Standard Boc deprotection protocol. |
Visualization of Key Processes
Caption: Workflow for the incorporation of the amino acid as an internal residue.
Caption: Decision tree for selecting the appropriate incorporation strategy.
Conclusion
The use of 4-N-BOC-cyclohexylacetic acid methyl ester in peptide synthesis offers an avenue to create novel peptide analogs with potentially enhanced therapeutic properties. The protocols provided herein serve as a comprehensive guide for researchers to begin exploring the incorporation of this unique building block. Due to the sterically demanding nature of the cyclohexyl group and the additional complexity of the methyl ester, careful optimization of coupling and deprotection steps is crucial for successful synthesis. It is recommended to perform small-scale test syntheses to determine the optimal conditions for the desired peptide sequence.
Preserving Ester Integrity: Application Notes and Protocols for Selective N-Boc Deprotection
For researchers, scientists, and professionals in drug development, the selective removal of the tert-butoxycarbonyl (Boc) protecting group in the presence of an ester is a critical and often challenging step in multi-step organic synthesis. The acid-labile nature of both the Boc group and many common esters necessitates carefully optimized conditions to achieve high yields of the desired amine without compromising the ester functionality. This document provides detailed application notes, experimental protocols, and comparative data for various selective N-Boc deprotection methods.
Introduction
The Boc group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] However, the very conditions that cleave the Boc group can also lead to the hydrolysis of ester functionalities present in the molecule, a common side reaction that lowers yields and complicates purification.[3] This note explores several methodologies designed to selectively deprotect N-Boc groups while preserving ester integrity, including modified acidic conditions, milder reagents, and thermal methods.
Comparative Data of N-Boc Deprotection Methods
The selection of a deprotection strategy often involves a trade-off between reaction speed, yield, and functional group tolerance. The following table summarizes quantitative data from various reported methods for the selective N-Boc deprotection in the presence of ester groups.
| Method | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Ref. |
| Modified Acidic Conditions | |||||||
| Sulfuric Acid in tert-Butyl Acetate | conc. H₂SO₄ (1.5–3.0 equiv.) | tBuOAc | RT | 2–16 | 70–100 | Amino acid and dipeptide tert-butyl esters | [4] |
| Methanesulfonic Acid in tBuOAc/DCM | MeSO₃H (1.5–3.0 equiv.) | tBuOAc:CH₂Cl₂ (4:1) | RT | 2–16 | 70–100 | Amino acid and dipeptide tert-butyl esters | [4] |
| Mild Acidic Conditions | |||||||
| Aqueous Phosphoric Acid | 85 wt% aq. H₃PO₄ | Toluene | RT | Varies | High | General N-Boc protected substrates | [3] |
| 4M HCl in Dioxane | 4M HCl in 1,4-Dioxane | Dioxane | 0 - RT | 1-2 | High | General N-Boc protected substrates | [3] |
| Non-Acidic/Mild Reagents | |||||||
| Oxalyl Chloride in Methanol | Oxalyl Chloride (3 equiv.) | Methanol | 0 to RT | 1–4 | up to 90 | Structurally diverse aliphatic and aromatic amines | [5] |
| Thermal Deprotection | |||||||
| Continuous Flow Heating | None | Methanol or TFE | 150-240 | Varies | ≥90 | Broad functional group tolerance including esters | [6] |
Experimental Protocols
Protocol 1: Deprotection using Sulfuric Acid in tert-Butyl Acetate
This method is particularly effective for substrates containing tert-butyl esters, where the use of tert-butyl acetate as a solvent helps to prevent transesterification and ester cleavage.[4]
Materials:
-
N-Boc protected substrate with an ester
-
tert-Butyl acetate (tBuOAc)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve or suspend the N-Boc protected substrate in tert-butyl acetate (0.2 to 0.5 M) in a round-bottom flask.
-
To the stirred solution, add concentrated sulfuric acid (1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 2 to 16 hours. If the reaction is sluggish, an additional 0.5 to 1.5 equivalents of concentrated H₂SO₄ may be added.[4]
-
Upon complete consumption of the starting material, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This mild method is suitable for a wide range of substrates, including those with acid-labile functional groups.[5]
Materials:
-
N-Boc protected substrate with an ester
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected substrate in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography as needed.
Logical Workflow and Signaling Pathways
To visualize the experimental process, the following diagrams illustrate the general workflow for N-Boc deprotection and the chemical transformation involved.
Troubleshooting and Considerations
-
Ester Hydrolysis : The primary side reaction is the acid-catalyzed hydrolysis of the ester.[3] To mitigate this, it is crucial to use the mildest effective acidic conditions, control the reaction temperature (preferably at 0 °C or room temperature), and monitor the reaction closely to avoid prolonged exposure to the acid.[3]
-
t-Butylation : The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic residues in the substrate.[7] While scavengers like triisopropylsilane (TIS) are often used to trap this cation, they do not prevent ester hydrolysis.[3]
-
Substrate Solubility : Ensure the substrate is fully dissolved in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, a co-solvent may be necessary.
-
Anhydrous Conditions : For methods employing reagents like HCl in dioxane or oxalyl chloride, using anhydrous solvents is critical to prevent unwanted hydrolysis of both the reagent and the ester.[8]
By carefully selecting the appropriate deprotection method and optimizing the reaction conditions, researchers can successfully remove the N-Boc group while preserving sensitive ester functionalities, thereby streamlining the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
Application of 4-N-BOC-cyclohexyacetic acid methyl ester in Drug Development
Abstract
This document provides detailed application notes and protocols for the use of 4-N-BOC-cyclohexyacetic acid methyl ester in drug development. This versatile building block is a key intermediate in the synthesis of novel therapeutic agents, most notably the antipsychotic drug Cariprazine. These notes will cover its primary application, relevant biological pathways, and detailed experimental procedures for its utilization.
Introduction
This compound, specifically the trans-isomer, is a crucial bifunctional molecule in medicinal chemistry. The cyclohexane ring provides a rigid scaffold that can appropriately position pharmacophoric elements for optimal interaction with biological targets. The presence of a BOC-protected amine and a methyl ester allows for sequential and controlled chemical modifications, making it an ideal starting material for the synthesis of complex drug molecules.
Its most significant application to date is in the synthesis of Cariprazine, a third-generation antipsychotic medication.[1][2] The trans configuration of the cyclohexane moiety in Cariprazine is critical for its high affinity and partial agonist activity at dopamine D3 and D2 receptors.[3]
Application in the Synthesis of Cariprazine
Cariprazine is an orally active antipsychotic used for the treatment of schizophrenia, bipolar mania, and bipolar depression.[1][2] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine D3 and D2 receptors, with a higher affinity for the D3 receptor.[2][4] This D3-preferring activity is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5][6]
Biological Target and Signaling Pathway
Cariprazine modulates dopaminergic neurotransmission. Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptor family (D2, D3, and D4) couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] As a partial agonist, Cariprazine provides a stabilizing effect on the dopamine system. In conditions of excessive dopamine (as hypothesized in psychosis), it acts as an antagonist, dampening the signal. In conditions of low dopamine (as hypothesized in negative and cognitive symptoms), it provides a low level of stimulation, acting as an agonist.
Synthetic Workflow
The synthesis of Cariprazine from this compound involves two key transformations: deprotection of the BOC group and subsequent amide bond formation with a piperazine derivative, followed by reduction of the amide.
Quantitative Data
The efficacy of Cariprazine is underscored by its binding affinities to various neurotransmitter receptors.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D3 | 0.085 - 0.3 |
| Dopamine D2 | 0.49 - 0.71 |
| Serotonin 5-HT1A | 1.4 - 2.6 |
| Serotonin 5-HT2B | 0.58 - 1.1 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.3 |
| Serotonin 5-HT2C | 134 |
| Adrenergic α1 | 155 |
| Data sourced from MDPI.[1] |
Experimental Protocols
The following are representative protocols for the key transformations of this compound.
Protocol 1: N-BOC Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (BOC) protecting group under acidic conditions to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (5-10 mL per gram of substrate).
-
To the stirred solution, add trifluoroacetic acid (2-4 eq) dropwise at room temperature. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, trans-4-aminocyclohexylacetic acid methyl ester, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Amide Bond Formation (Amide Coupling)
This protocol details the coupling of the corresponding carboxylic acid (obtained after hydrolysis of the methyl ester and urea formation) with a piperazine derivative.
Materials:
-
(trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid (1.0 eq)
-
1-(2,3-dichlorophenyl)piperazine (1.0 - 1.2 eq)
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agents like HATU or EDC/HOBt
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the active imidazolide intermediate.
-
Add 1-(2,3-dichlorophenyl)piperazine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.
Other Potential Applications
While the synthesis of Cariprazine is the most prominent application, the structural motif of this compound makes it a valuable building block for the synthesis of other biologically active molecules. Its conformationally constrained cyclohexane core is of interest in the design of ligands for various receptors and enzymes where specific spatial orientation of functional groups is required. Potential therapeutic areas could include cardiovascular and metabolic disorders, where GPCRs and other targets often require precisely positioned interacting moieties.[1]
Conclusion
This compound is a high-value intermediate in modern drug discovery and development. Its utility is exemplified in the efficient and stereocontrolled synthesis of Cariprazine. The protocols and data presented herein provide a comprehensive overview for researchers and scientists working on the synthesis of novel therapeutics targeting the central nervous system and potentially other disease areas.
References
- 1. mdpi.com [mdpi.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. air.unimi.it [air.unimi.it]
- 6. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
Application Notes and Protocols: General Procedure for Boc Deprotection using TFA or HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1] Its popularity is due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2][3] This document provides detailed protocols and comparative data for the deprotection of the Boc group using two common acidic reagents: trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
The choice between TFA and HCl for Boc deprotection is often influenced by the specific substrate, the presence of other acid-labile functional groups, and the desired salt form of the final product.[4] While both are strong acids that effectively cleave the Boc group, they exhibit notable differences in reaction kinetics, selectivity, and handling properties.[4]
Mechanism of Acidic Boc Deprotection
The acidic deprotection of a Boc-protected amine is a straightforward process involving acid-catalyzed carbamate hydrolysis.[3][5] The mechanism proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).[2][6]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3][6]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3][6]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (trifluoroacetate or hydrochloride).[2][3]
A potential side reaction involves the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the intermediate t-butyl cation. This can often be mitigated by the use of scavengers such as anisole or thioanisole.[3][4]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Quantitative Comparison of TFA and HCl for Boc Deprotection
The following table summarizes the key parameters for Boc deprotection using TFA and HCl, based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[4], neat TFA[2] | 4M in Dioxane[4][7], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[4], or aqueous solutions[8] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[4] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[7] or slower depending on the solvent and concentration.[4] |
| Yield | Typically high to quantitative.[4] | Typically high to quantitative.[4] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[4] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[4] | 4M HCl in dioxane has shown superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[7] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues; scavengers are sometimes used to prevent this.[4] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a general method for the removal of a Boc group from an amine using a solution of TFA in DCM.[4]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., to a concentration of 0.1 M).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[4] For many substrates, a 1:1 mixture of TFA:DCM is effective.[2]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[9]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[9]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
Figure 2: Experimental workflow for Boc deprotection using TFA.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol details the removal of a Boc group using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane[7]
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[4]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[9]
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[9] Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent (e.g., diethyl ether) to remove any soluble impurities and then dried under vacuum.
Figure 3: Experimental workflow for Boc deprotection using HCl.
Concluding Remarks
Both TFA and HCl are highly effective reagents for the deprotection of Boc-protected amines. The choice between them depends on the specific requirements of the synthetic route. TFA is a powerful deprotecting agent that is easily removed due to its volatility, while HCl in dioxane often provides a crystalline hydrochloride salt that can be easily purified and can offer greater selectivity in the presence of other acid-labile groups. Careful consideration of the substrate's properties and the desired final product form will guide the selection of the most appropriate deprotection strategy.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Note: Base-Catalyzed Transesterification for the Synthesis of Cyclohexyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol.[1][2] This process is widely utilized in various industrial and pharmaceutical applications, from the production of polyesters and biodiesel to the synthesis of complex molecules in drug development.[1][3] Base-catalyzed transesterification is particularly efficient, often proceeding much faster and under milder conditions than its acid-catalyzed counterpart.[3]
This application note provides a detailed protocol for the base-catalyzed transesterification of a generic methyl ester with cyclohexanol to produce a cyclohexyl ester. This transformation is valuable for synthesizing intermediates where a cyclohexyl moiety is required for specific steric or electronic properties in a target molecule.
Principle of the Reaction
The base-catalyzed transesterification operates via a nucleophilic acyl substitution mechanism. A strong base, such as sodium methoxide or potassium hydroxide, is used to deprotonate the alcohol (cyclohexanol), generating a highly nucleophilic alkoxide (cyclohexoxide).[1][4] This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses, eliminating a methoxide ion and forming the new, more stable cyclohexyl ester.[1][4][5]
The overall reaction is an equilibrium process. To drive the reaction toward the desired product, it is common to use an excess of the reactant alcohol (cyclohexanol) or to remove the lower-boiling alcohol byproduct (methanol) from the reaction mixture as it forms.[1][2]
Reaction Mechanism Signaling Pathway
The mechanism involves several key steps, beginning with the activation of the alcohol by the base.
Caption: Reaction pathway for base-catalyzed transesterification.
Experimental Data
The efficiency of the transesterification reaction is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. The following tables summarize representative data for the conversion of a generic methyl ester to its corresponding cyclohexyl ester.
Table 1: Effect of Different Base Catalysts on Product Yield
| Catalyst (1.0 mol%) | Temperature (°C) | Molar Ratio (Alcohol:Ester) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide (NaOH) | 65 | 6:1 | 4 | 85 |
| Potassium Hydroxide (KOH) | 65 | 6:1 | 4 | 88 |
| Sodium Methoxide (NaOMe) | 65 | 6:1 | 2 | 95 |
| Potassium tert-butoxide (t-BuOK) | 65 | 6:1 | 2 | 92 |
Reaction conditions were standardized to compare catalyst effectiveness. Sodium methoxide often provides higher yields in shorter times.[6]
Table 2: Optimization of Reaction Conditions using Sodium Methoxide
| Entry | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3:1 | 60 | 3 | 82 |
| 2 | 6:1 | 60 | 3 | 94 |
| 3 | 9:1 | 60 | 3 | 95 |
| 4 | 6:1 | 50 | 3 | 89 |
| 5 | 6:1 | 70 | 3 | 93 |
| 6 | 6:1 | 60 | 1 | 75 |
| 7 | 6:1 | 60 | 2 | 95 |
These data illustrate that an excess of alcohol drives the reaction to completion. A molar ratio of 6:1 and a temperature of 60-65°C typically provide optimal results.[7]
Detailed Experimental Protocol
This protocol describes a general procedure for the transesterification of a methyl ester with cyclohexanol using sodium methoxide as a catalyst.
5.1 Materials and Equipment
-
Reagents:
-
Methyl Ester (e.g., Methyl Benzoate)
-
Cyclohexanol (anhydrous)
-
Sodium Methoxide (NaOMe), 0.5 M solution in Methanol or solid
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel) and developing chamber
-
GC-MS or NMR for product analysis
-
5.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for cyclohexyl ester synthesis.
5.3 Step-by-Step Procedure
-
Preparation:
-
Ensure all glassware is oven-dried to prevent water from hydrolyzing the ester and consuming the catalyst.[5]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the methyl ester (10.0 mmol, 1.0 eq).
-
Add anhydrous cyclohexanol (60.0 mmol, 6.0 eq). Using an excess of cyclohexanol helps to shift the equilibrium towards the product.[2]
-
-
Reaction:
-
Begin stirring the mixture.
-
Carefully add the sodium methoxide catalyst (0.5 mmol, 0.05 eq). If using solid NaOMe, add it cautiously as the dissolution is exothermic.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 60-65°C using a heating mantle.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Extraction:
-
Once the reaction is complete (indicated by the disappearance of the starting methyl ester), remove the flask from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove residual catalyst and glycerol.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexyl ester.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the product.
-
Characterize the final product using NMR (¹H and ¹³C), GC-MS, and/or IR spectroscopy to confirm its identity and purity.
-
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Sodium methoxide is corrosive, toxic, and flammable. Handle with extreme care, avoiding contact with skin and eyes.
-
Cyclohexanol is harmful if swallowed or inhaled.
-
Organic solvents like diethyl ether and ethyl acetate are highly flammable. Ensure there are no ignition sources nearby.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
By following this protocol, researchers can reliably synthesize cyclohexyl esters for a variety of applications in chemical and pharmaceutical development.
References
Application Notes: Reaction Conditions for Coupling 4-Aminocyclohexylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocyclohexylacetic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of both a primary amine and a carboxylic acid on a conformationally restricted cyclohexane scaffold makes this molecule a versatile synthon for creating a diverse range of chemical entities. The stereochemistry of the substituents on the cyclohexane ring, typically trans or cis, is crucial as it often imparts specific pharmacological properties, with the trans isomer frequently showing greater biological activity.[1]
This document provides detailed protocols and reaction conditions for three key coupling reactions involving 4-aminocyclohexylacetic acid derivatives: Amide Bond Formation , Reductive Amination , and the Ugi Four-Component Reaction (U-4CR) . These methods are fundamental for synthesizing novel pharmaceutical agents, such as the antipsychotic drug cariprazine and potent soluble epoxide hydrolase (sEH) inhibitors.[2][3]
Amide Bond Formation (Amide Coupling)
Amide coupling is one of the most frequently used reactions in drug discovery, forming a stable amide bond between a carboxylic acid and an amine.[4][5] For 4-aminocyclohexylacetic acid derivatives, either the carboxylic acid can be activated to react with a primary/secondary amine, or the amino group can react with an activated carboxylic acid. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and prevent racemization.[6][7]
Common strategies involve the use of carbodiimides like EDC, often with additives like HOBt or NHS, or uronium/phosphonium salt reagents such as HATU or PyBOP.[8][9]
Data Presentation: Amide Coupling Conditions
The following table summarizes conditions for amide coupling reactions involving derivatives of 4-aminocyclohexylacetic acid, drawn from pharmaceutical synthesis literature.
| Reactant 1 (Acid) | Reactant 2 (Amine) | Coupling Reagent(s) | Base | Solvent | Temp. | Time | Yield | Application Context | Ref. |
| (trans-4-{[(dimethylamino) carbonyl]amino}cyclohexyl) acetic acid | 1-(2,3-dichlorophenyl) piperazine | Carbonyl diimidazole (CDI) | N/A | Dichloromethane (DCM) | RT | 2 h | Not specified | Cariprazine Synthesis | [2] |
| Intermediate 4 (a urea-acid derivative) | piperidine-4-carboxylic acid methyl ester | HATU | DIPEA | DMF | RT | 12 h | 89% | sEH Inhibitor Synthesis | [10] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl) benzamide | EDC, HOBt (0.1 eq), DMAP | N/A | Acetonitrile | 23 °C | 42 h | 85% | General Amide Coupling | [4] |
| Generic Carboxylic Acid | Generic Amine | EDC, NHS | N/A | Aqueous Buffer (pH 4.5-6.0) | RT | 2-4 h | Variable | General Bioconjugation | [11][12] |
Experimental Protocols
Protocol 1A: CDI-Mediated Coupling for Cariprazine Intermediate Synthesis [2]
This protocol describes the coupling of an N-acylated derivative of trans-4-aminocyclohexylacetic acid with a piperazine derivative.
-
Reaction Setup: To a solution of (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl) acetic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add carbonyl diimidazole (CDI) (1-1.5 equivalents).
-
Activation: Stir the mixture at room temperature to allow for the formation of the active acid-imidazolide intermediate.
-
Coupling: Add 1-(2,3-dichlorophenyl)-piperazine (1 equivalent) to the reaction mixture.
-
Reaction: Continue stirring for approximately 2 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The product, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl] urea, can be isolated by crystallization from the reaction mixture.
Protocol 1B: General EDC/HOBt Mediated Coupling [4][13]
This is a general protocol for coupling a protected 4-aminocyclohexylacetic acid (e.g., Boc-protected) with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected 4-aminocyclohexylacetic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Caption: General workflow for EDC/HOBt mediated amide coupling.
Reductive Amination
Reductive amination is a highly versatile method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[14] In the context of 4-aminocyclohexylacetic acid derivatives, the primary amino group can be alkylated by reacting it with an aldehyde or ketone in the presence of a suitable reducing agent.
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reagent as it is mild, selective for iminium ions over ketones or aldehydes, and does not require strictly anhydrous conditions.[15][16][17] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN).[17]
Data Presentation: Reductive Amination Conditions
| Carbonyl | Amine | Reducing Agent | Catalyst/Additive | Solvent | Temp. | Time | Application Context | Ref. |
| 4-Hydroxycyclohexanone | Benzylamine (1.1 eq) | NaBH(OAc)₃ (1.5 eq) | Acetic Acid (1.2 eq) | Dichloromethane (DCM) | RT | 2-4 h | Model Reaction | [15] |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Acetic Acid | Dichloroethane (DCE), THF | RT | ~12 h | General Protocol | [16][17] |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Mild Acid (pH 6-7) | Methanol (MeOH) | RT | ~12 h | General Protocol | [17] |
| Aldehyde/Ketone | Primary/Secondary Amine | H₂ / Pd-C | N/A | Ethanol/Methanol | RT | Variable | Catalytic Hydrogenation | [14] |
Experimental Protocol
Protocol 2A: Reductive Amination of an Aldehyde with a Protected 4-Aminocyclohexylacetic Acid Derivative
This protocol describes a general procedure for the N-alkylation of a protected 4-aminocyclohexylacetic acid derivative (e.g., the ethyl ester) using an aldehyde.
-
Reaction Setup: To a round-bottom flask, add the ethyl 2-(4-aminocyclohexyl)acetate derivative (1.0 eq) and the desired aldehyde (1.1 eq). Dissolve the components in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add glacial acetic acid (1-2 equivalents) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring solution in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 3-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent used for the reaction (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Reductive Amination Pathway
Caption: General reaction pathway for reductive amination.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multi-component reaction (MCR) that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot synthesis to form a complex α-acylamino amide derivative.[18][19][20] This reaction is highly valued for its atom economy and ability to rapidly generate molecular diversity, making it a key tool in creating libraries for drug screening.[21]
A 4-aminocyclohexylacetic acid derivative can participate in the Ugi reaction in two ways:
-
As the amine component: The primary amino group reacts with the aldehyde/ketone.
-
As the acid component: The carboxylic acid group participates in the final Mumm rearrangement step.
If the unprotected parent molecule is used, it can potentially act as both the amine and acid component, leading to oligomerization or complex product mixtures. Therefore, selective protection of either the amine (e.g., as a Boc carbamate) or the acid (e.g., as an ester) is typically required to direct the reaction pathway.
Data Presentation: General Ugi Reaction Conditions
| Component | Typical Reagents | Solvent | Temp. | Time | Ref. |
| Amine | Primary amines (e.g., Aniline) | Methanol, Ethanol, TFE | RT | 12-48 h | [19][20] |
| Carbonyl | Aldehydes (e.g., Benzaldehyde), Ketones | Polar aprotic (DMF, THF) | [18] | ||
| Carboxylic Acid | Aliphatic or Aromatic acids (e.g., Benzoic Acid) | Water (for green chemistry approach) | [19] | ||
| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide | [19] |
Experimental Protocol
Protocol 3A: General Procedure for a Ugi Reaction
This protocol outlines a general procedure. To apply this to the target molecule, one would use either an N-protected derivative (as the acid component) or an O-protected derivative (as the amine component).
-
Reaction Setup: In a flask, dissolve the amine component (1.0 eq, e.g., ethyl 2-(4-aminocyclohexyl)acetate) and the carbonyl component (1.0 eq, e.g., benzaldehyde) in a suitable solvent, most commonly methanol (MeOH). Stir for 20-30 minutes to facilitate imine formation.
-
Component Addition: Add the carboxylic acid component (1.0 eq, e.g., benzoic acid) to the mixture, followed by the isocyanide component (1.0 eq, e.g., tert-butyl isocyanide), which should be added last, often dropwise. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to remove unreacted acid, followed by a wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude bis-amide product by crystallization or flash column chromatography.
Visualization: Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
References
- 1. A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[ trans -4-(3,3-Dimethylureido)cyclohexyl]acetic Acid - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 3. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. growingscience.com [growingscience.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. peptide.com [peptide.com]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 20. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-N-BOC-Cyclohexylacetic Acid Methyl Ester in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-N-BOC-cyclohexylacetic acid methyl ester as a pivotal intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the antipsychotic agent Cariprazine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in its effective utilization.
Introduction
4-N-BOC-cyclohexylacetic acid methyl ester, also known as trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid methyl ester, is a crucial building block in the synthesis of various pharmaceuticals.[1] Its structure, featuring a BOC-protected amine and a methyl ester, makes it a versatile intermediate for the introduction of a cyclohexylacetic acid moiety into target molecules.[1] This intermediate is most notably employed in the synthesis of Cariprazine, a dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1]
Physicochemical Properties
A summary of the known physicochemical properties of 4-N-BOC-cyclohexylacetic acid methyl ester is provided in the table below.
| Property | Value | Reference |
| CAS Number | 215789-45-0 | [1] |
| Molecular Formula | C14H25NO4 | [1] |
| Molecular Weight | 271.35 g/mol | |
| Boiling Point | 80-81.5°C | [2] |
| Density | 1.05±0.1 g/cm³ (Predicted) | [2] |
| pKa | 12.42±0.40 (Predicted) | [2] |
Application in Cariprazine Synthesis
4-N-BOC-cyclohexylacetic acid methyl ester serves as a key starting material for the synthesis of a central intermediate, trans-4-(3,3-dimethylureido)cyclohexyl]acetic acid, which is subsequently coupled with 1-(2,3-dichlorophenyl)piperazine to form Cariprazine. The overall synthetic strategy involves the deprotection of the BOC group, followed by the formation of a urea moiety.
Synthetic Workflow Overview
The following diagram illustrates the general synthetic pathway from 4-N-BOC-cyclohexylacetic acid methyl ester to Cariprazine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-N-BOC-cyclohexyacetic acid methyl ester synthesis.
Synthesis Overview
The synthesis of this compound is a multi-step process that can be approached through various routes. A common and effective strategy involves a two-step sequence starting from methyl 4-aminophenylacetate:
-
Catalytic Hydrogenation: The aromatic ring of methyl 4-aminophenylacetate is reduced to a cyclohexane ring to produce methyl 4-aminocyclohexylacetate.
-
BOC Protection: The primary amine of methyl 4-aminocyclohexylacetate is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
The overall yield and purity of the final product are highly dependent on the optimization of each of these steps.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Step 1: Catalytic Hydrogenation of Methyl 4-aminophenylacetate
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my hydrogenation reaction slow or incomplete? | 1. Inactive Catalyst: The catalyst (e.g., Pd/C, Rh/C, Ru/C) may be old or have reduced activity. 2. Catalyst Poisoning: The amine starting material or impurities (e.g., sulfur compounds) can poison the catalyst. 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 4. Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | 1. Use a fresh batch of high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active for hydrogenations involving amines.[1] 2. Add a small amount of acetic acid to the reaction mixture to protonate the amine, which can reduce catalyst poisoning.[1] Ensure starting materials are of high purity. 3. Increase the hydrogen pressure. A Parr shaker or similar high-pressure hydrogenation apparatus is recommended for this transformation.[1] 4. Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize the surface area of the solvent exposed to the hydrogen atmosphere.[1] |
| I am observing side products, what could they be? | 1. Over-reduction: Reduction of the ester group to an alcohol can occur under harsh conditions (high temperature/pressure). 2. Hydrogenolysis: Cleavage of C-O bonds can occur, although less common for methyl esters. | 1. Optimize the reaction conditions by lowering the temperature and/or pressure. Monitor the reaction progress closely by TLC or GC-MS to stop it upon consumption of the starting material. 2. Use a milder catalyst or reaction conditions. |
| How do I effectively remove the hydrogenation catalyst? | The fine particles of catalysts like Pd/C can be difficult to filter. | Filter the reaction mixture through a pad of Celite®. Ensure the Celite pad is kept wet with the reaction solvent to prevent the catalyst from becoming pyrophoric (igniting on contact with air).[2] |
Step 2: BOC Protection of Methyl 4-aminocyclohexylacetate
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the BOC protection reaction incomplete? | 1. Insufficient Reagent: Not enough Boc₂O was used. 2. Weak Nucleophilicity: The cyclohexylamine might be less reactive than expected. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. | 1. Use a slight excess of Boc₂O (1.1-1.2 equivalents).[3] 2. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[4] 3. Use a co-solvent system if necessary, such as THF/water or methanol/water, to improve solubility.[4][5] |
| My yield is low due to the formation of multiple products. What are the likely side reactions? | 1. Di-BOC Protection: The primary amine reacts twice with Boc₂O. 2. Urea Formation: An isocyanate intermediate can form and react with another amine molecule. This is more common at higher temperatures. | 1. Carefully control the stoichiometry, using close to 1.0 equivalent of Boc₂O. Monitor the reaction and stop it once the starting material is consumed.[3] 2. Run the reaction at room temperature or below to minimize this side reaction.[3] |
| I am having difficulty with the work-up and purification. | 1. Excess Boc₂O: Remaining Boc₂O in the product can complicate purification. 2. Emulsion Formation: Emulsions can form during the aqueous work-up. | 1. Quench the reaction with an amine-scavenging resin or use a mild basic wash during the work-up to hydrolyze excess Boc₂O. For non-polar products, sublimation under high vacuum can remove residual Boc₂O.[3][6] 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of the aromatic ring in methyl 4-aminophenylacetate? A1: Rhodium and Ruthenium-based catalysts are often excellent for the hydrogenation of aromatic amines.[7] Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) are commonly used. Palladium catalysts can also be effective, but may require more forcing conditions or be more susceptible to poisoning by the amine.
Q2: What is the optimal order of steps: hydrogenation first, or BOC protection first? A2: It is generally more advantageous to perform the catalytic hydrogenation of the aromatic ring first, followed by the BOC protection of the resulting cyclohexylamine. Attempting to hydrogenate the N-BOC protected phenylacetate may require harsher conditions and could lead to cleavage of the BOC group.
Q3: Is a base always necessary for the BOC protection step? A3: While not strictly required, as the tert-butoxide generated during the reaction can act as a base, adding a non-nucleophilic base like triethylamine (TEA) is common practice to accelerate the reaction and neutralize the generated acid.[3]
Q4: What are the best purification methods for the final product? A4: The final product, this compound, can typically be purified by flash column chromatography on silica gel.[8] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may also be an effective method if the product is a solid.[9]
Data Presentation: Comparative Reaction Conditions
Table 1: Catalytic Hydrogenation Conditions (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) |
| 5% Rh/C | Methanol | 50-80 | 500-1000 | 12-24 | 85-95 |
| 5% Ru/C | Ethanol | 70-100 | 800-1200 | 10-20 | 80-90 |
| 10% Pd/C | Acetic Acid | 60-90 | 600-1000 | 18-36 | 75-85 |
Note: Data is representative of typical aromatic amine hydrogenations and may need optimization for this specific substrate.
Table 2: BOC Protection Conditions
| Base (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| TEA (1.5) | None | Dichloromethane | 25 | 2-6 | >90 |
| NaHCO₃ (2.0) | None | THF/Water (1:1) | 25 | 4-8 | >95 |
| TEA (1.2) | DMAP (5%) | Acetonitrile | 25 | 1-3 | >95 |
Note: Data is based on standard BOC protection protocols for primary amines.[3][4][5]
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4-aminophenylacetate
-
Preparation: In a high-pressure reactor (e.g., Parr apparatus), add methyl 4-aminophenylacetate (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.1-0.2 M concentration).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt% of the substrate).
-
Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 800 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminocyclohexylacetate, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: BOC Protection of Methyl 4-aminocyclohexylacetate
-
Dissolution: Dissolve the crude methyl 4-aminocyclohexylacetate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2-0.5 M).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.[3]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the BOC protection step.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium catalyzed hydrogenation of methyl phenylacetate under low hydrogen pressure | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in BOC Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (BOC) protecting group in complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of BOC deprotection, and why do side reactions occur?
A1: The BOC group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2][3][4] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][5][6][7] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][8][9]
Q2: Which amino acid residues are most susceptible to side reactions during BOC deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][6][8] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][6][7][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][6][7][8] Methionine is also susceptible to oxidation.[1][6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][6][7][8]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][6][7][8]
Q3: What are scavengers, and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[1][6][8][10] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the molecule.[1][8] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][8]
Q4: What are the signs of incomplete BOC deprotection, and what are the common causes?
A4: Signs of incomplete deprotection include the presence of the starting material and a complex mixture of products in analytical results like HPLC or LC-MS.[6] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[6] Common causes include:
Q5: Besides tert-butylation, what other side reactions can occur during BOC deprotection?
A5: Other potential side reactions include:
-
Aspartimide Formation: The side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, particularly when the following amino acid is glycine, asparagine, or serine.[7][13][14][15]
-
Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions.[14][16]
-
Trifluoroacetylation: The newly liberated amine can be acylated by the trifluoroacetic acid used for deprotection, although this is less common.[17]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[5] The +56 Da mass shift is characteristic of tert-butylation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your molecule.[1][5][6] Refer to the scavenger selection table below.
Issue 2: The deprotection reaction is slow or incomplete.
-
Possible Cause 1: Insufficient Acid Strength/Concentration. The acidic conditions may not be strong enough for the specific substrate.[11]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the BOC-protected amine can slow down the reaction rate.[1][12]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not properly swollen, the acid cannot efficiently access all the reaction sites.[1]
-
Solution: Ensure adequate resin swelling by using an appropriate solvent. In some cases, a mixture like 55% TFA in DCM may lead to better swelling than 100% TFA.[12]
-
Data Presentation
Table 1: Common Scavengers for BOC Deprotection
| Susceptible Residue | Recommended Scavengers | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[1] EDT also helps prevent acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole | Effective in preventing S-alkylation.[5] The addition of reducing agents can also prevent oxidation.[10] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A commonly used scavenger for protecting the free thiol group.[5] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Table 2: Common Deprotection Cocktails
| Cocktail Composition (v/v/v) | Name/Purpose | Key Features |
| TFA / TIS / H₂O (95:2.5:2.5) | Standard Cocktail | A general-purpose and effective cocktail for many sequences.[6][8] |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K | For peptides with multiple sensitive residues.[8] |
| TFA / TIS (95:5) | Simple Cocktail | Effective for protecting Trp, Met, and Tyr.[8] |
| 4M HCl in Dioxane | Stronger Acid | An alternative for sterically hindered or resistant BOC groups.[6] |
Experimental Protocols
Protocol 1: Standard Solution-Phase BOC Deprotection
-
Dissolution: Dissolve the BOC-protected compound in a suitable solvent such as dichloromethane (DCM).[5]
-
Scavenger Addition: Add the appropriate scavenger(s) based on the substrate's structure (e.g., 2.5-5% v/v of TIS).[8]
-
Acid Addition: Cool the solution to 0°C in an ice bath.[8] Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[5][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7][8] The resulting amine TFA salt can often be used directly or neutralized.[5]
Protocol 2: BOC Deprotection and Cleavage in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[14]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1] For peptides with sensitive residues, a more complex cocktail like Reagent K may be necessary.[8]
-
Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Protocol 3: Kaiser Test for Detection of Free Primary Amines (SPPS)
This test is used to confirm the complete removal of the BOC group in solid-phase synthesis.[12]
-
Reagent Preparation:
-
Procedure:
-
Interpretation:
Visualizations
Caption: General mechanism of acid-catalyzed BOC deprotection and the role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for BOC deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-N-BOC-cyclohexyacetic acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-N-BOC-cyclohexyacetic acid methyl ester by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for this compound is silica gel, typically with a particle size of 230-400 mesh. Due to the presence of the basic nitrogen in the BOC-protected amine, the silica gel can sometimes cause peak tailing. If this is observed, using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the separation.
Q2: What is a good starting mobile phase for TLC analysis and column chromatography?
A2: A good starting point for developing a solvent system using thin-layer chromatography (TLC) is a mixture of a non-polar and a moderately polar solvent. For this compound, a mixture of ethyl acetate and hexanes is recommended. You can start with a 1:4 or 1:3 ratio of ethyl acetate to hexanes and adjust the polarity to achieve an Rf value of 0.2-0.4 for the desired compound, which is ideal for column separation.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound is not UV active. Therefore, a chemical stain is required for visualization. A potassium permanganate (KMnO₄) stain is effective as it reacts with the carbamate group. Alternatively, a ceric ammonium molybdate (CAM) stain can be used.
Q4: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A4: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane or a small amount of ethyl acetate), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a silica gel column.
1. Preparation of the Slurry and Packing the Column:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into a glass chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the top of the column.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the compound. The optimal gradient will be determined by prior TLC analysis.
-
Collect fractions in test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative quantitative data for the purification of this compound. These values are illustrative and may need to be optimized for specific experimental conditions.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 2.5 cm diameter x 30 cm length |
| Crude Sample Load | 1.0 g |
| Initial Mobile Phase | 10% Ethyl Acetate in Hexanes |
| Final Mobile Phase | 30% Ethyl Acetate in Hexanes |
| Elution Profile | Gradient |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexanes |
| Volume of Fractions | 10 mL |
| Typical Elution Volume | 150-250 mL |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Poor Separation of the Product from Impurities
If you are observing co-elution of your product with impurities, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor separation.
Problem 2: Product Tailing on the Column
Tailing, where the spot on the TLC or the peak in the chromatogram appears elongated, is a common issue with amines on silica gel.
Technical Support Center: N-Boc Deprotection Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of avoiding ester hydrolysis during the removal of the tert-butyloxycarbonyl (N-Boc) protecting group.
Troubleshooting Guide: Preventing Ester Hydrolysis During N-Boc Removal
Issue: My ester-containing compound is undergoing hydrolysis during N-Boc deprotection with Trifluoroacetic Acid (TFA). What can I do?
This is a frequent side reaction, as the strongly acidic conditions required for Boc removal can also catalyze the cleavage of ester bonds. The primary mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and renders it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[1] The tert-butyl cation generated during the deprotection can also lead to side reactions.[1]
Here are several strategies to mitigate or prevent unwanted ester hydrolysis:
1. Modification of Acidic Conditions:
Fine-tuning the reaction conditions can often achieve selective Boc deprotection.
-
Use a Milder Acid: Instead of neat TFA, consider using a milder acidic system. Aqueous phosphoric acid (85 wt%) has been shown to be effective for Boc deprotection while being compatible with acid-sensitive groups like benzyl and methyl esters.[1]
-
Change the Solvent System: The choice of solvent can modulate the acidity and improve selectivity. A mixture of methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2) has been successfully used to selectively remove the Boc group in the presence of a tert-butyl ester.[1][2] Similarly, concentrated sulfuric acid in tBuOAc can also be effective.[1][2]
-
Control Reaction Time and Temperature: Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial. Running the reaction at a lower temperature (e.g., 0 °C) can help minimize ester cleavage by allowing the reaction to be stopped as soon as the Boc group is removed.[1]
2. Alternative Deprotection Reagents:
Several non-TFA based methods have been developed for milder deprotection.
-
4M HCl in Dioxane or Ethyl Acetate: This is a common and often cleaner alternative to TFA/DCM for Boc deprotection.[1][3] Performing the reaction at 0°C can further enhance selectivity.[1] Anhydrous conditions are crucial to minimize hydrolysis.[4]
-
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc from a wide range of substrates, including those with acid-labile functional groups.[1][5][6][7] The reactions are typically run at room temperature.[1][8]
-
Thermal Deprotection: For thermally stable substrates, heating can be an effective method to remove the Boc group without the use of any acid, thus avoiding ester cleavage.[1]
Decision Workflow for Troubleshooting Ester Hydrolysis:
Caption: Troubleshooting workflow for preventing ester cleavage during Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for ester cleavage during acidic N-Boc deprotection?
A1: During acid-catalyzed N-Boc deprotection, the acidic environment protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, which leads to hydrolysis.[1]
Q2: Are there any "ester-safe" acidic conditions for Boc removal?
A2: While no condition is universally "safe" for all esters, some acidic protocols are significantly milder and more compatible with ester functionalities. Using 4M HCl in anhydrous 1,4-dioxane or ethyl acetate is often a good starting point, as it is less harsh than TFA.[1][4] Aqueous phosphoric acid is another effective reagent for Boc deprotection that shows good compatibility with acid-sensitive groups.[1]
Q3: My substrate contains both an N-Boc group and a tert-butyl ester. How can I selectively deprotect the N-Boc group?
A3: This is a particularly challenging transformation because both protecting groups are acid-labile. However, selective deprotection of the N-Boc group has been achieved using methanesulfonic acid in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2).[1][2] Another reported method is the use of concentrated sulfuric acid in tBuOAc.[1][2] Careful control of the reaction conditions is paramount in these cases.
Q4: Can thermal N-Boc deprotection be a viable option to completely avoid ester hydrolysis?
A4: Yes, for substrates that are thermally stable, thermal deprotection is an excellent option as it completely avoids the use of acids.[1] This method has been shown to be compatible with a variety of functional groups, including esters.[1]
Comparison of N-Boc Deprotection Methods
The following table summarizes various conditions for N-Boc deprotection and their compatibility with ester functionalities. Yields and reaction times are substrate-dependent and should be optimized for each specific case.
| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | Boc Deprotection Yield | Ester Compatibility | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 hours | >90% | Variable | Fast and efficient, but may cause significant ester hydrolysis (potentially 10-20% loss or more). Anhydrous conditions are recommended.[3][4] |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate (EtOAc) | 0°C to Room Temp. | 2 - 6 hours | High | Generally good | Milder on ester groups compared to TFA, but requires longer reaction times. Anhydrous conditions are crucial.[1][4] |
| 85 wt% Aqueous Phosphoric Acid | Tetrahydrofuran (THF) or Toluene | Room Temp. | Variable | High | Good | Compatible with acid-sensitive functionalities like benzyl and methyl esters.[1][4] |
| Oxalyl Chloride/Methanol | Methanol | Room Temp. | 1 - 4 hours | Up to 90% | Good | A mild method with good functional group tolerance.[1][4][5][6][7][8] |
| Thermal (Boiling Water) | Water | 100 °C | 10 min - 2 hours | Quantitative | Excellent | A "green" and acid-free method suitable for thermally stable substrates.[8] |
| Ferric Chloride (FeCl₃) | Acetonitrile/DCM | Room Temp. | 30 min | Moderate to good | Good | A mild Lewis acid-mediated deprotection that can be compatible with acid-sensitive groups.[4] |
Detailed Experimental Protocols
Protocol 1: N-Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the N-Boc protected substrate in anhydrous 1,4-dioxane or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 2-6 hours for completion.[4]
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
Experimental Workflow for HCl/Dioxane Deprotection:
Caption: Experimental workflow for N-Boc deprotection using HCl in dioxane.
Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected substrate in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (typically 2-3 equivalents) to the solution.[4]
-
Stir the reaction at room temperature for 1-4 hours.[4][5][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used without further purification.[4]
-
If necessary, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with a suitable organic solvent.[1]
Experimental Workflow for Oxalyl Chloride Deprotection:
Caption: Experimental workflow for N-Boc deprotection using oxalyl chloride.
Protocol 3: N-Boc Deprotection using Aqueous Phosphoric Acid
-
Dissolve the N-Boc protected substrate in a suitable solvent such as toluene or THF.[1][4]
-
Add 85 wt% aqueous phosphoric acid.
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with a saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] Purify as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fatty Acid Methyl Ester (FAME) Synthesis
Welcome to the Technical Support Center for Fatty Acid Methyl Ester (FAME) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their FAME synthesis experiments, with a focus on minimizing reaction time.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to specific issues you may encounter during your FAME synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My FAME synthesis reaction is very slow. What are the most likely causes?
A slow reaction rate in FAME synthesis can be attributed to several factors. The primary culprits are often related to the reaction conditions and the quality of the reactants. Key parameters to investigate include:
-
Reaction Temperature: Lower temperatures significantly decrease the reaction rate.[1][2][3]
-
Catalyst Concentration: An insufficient amount of catalyst will result in a slower conversion.[4]
-
Methanol to Oil Molar Ratio: A low molar ratio can limit the forward reaction, slowing down the formation of FAMEs.[5][6][7]
-
Mixing/Agitation: Poor mixing can lead to mass transfer limitations between the oil and alcohol phases, hindering the reaction.[8]
-
Presence of Water and Free Fatty Acids (FFAs): High levels of water and FFAs in the feedstock can lead to side reactions like saponification, which consumes the catalyst and reduces the yield.[9][10][11]
Q2: What is the optimal temperature for FAME synthesis to achieve a fast reaction time?
The optimal temperature depends on the type of catalyst being used. For alkali-catalyzed transesterification, the reaction is typically carried out at a temperature between 50-65°C.[8] Acid-catalyzed reactions may require higher temperatures, sometimes exceeding 100°C, to achieve a reasonable reaction rate.[12] It's important to note that excessively high temperatures can lead to the vaporization of methanol, which can be a safety concern and also reduce the efficiency of the reaction.
Q3: How does the methanol-to-oil molar ratio affect the reaction speed?
The transesterification reaction is reversible, so an excess of methanol is required to drive the equilibrium towards the formation of FAMEs.[6][13] A commonly used molar ratio is 6:1 (methanol to oil).[8] Increasing the molar ratio can further enhance the reaction rate, but a very large excess can make the separation of glycerol more difficult.[13]
Q4: Can the presence of water in my reactants significantly slow down the reaction?
Yes, water can have a detrimental effect on the reaction time, especially in base-catalyzed transesterification. Water can hydrolyze the triglycerides to form free fatty acids and can also react with the catalyst to form soap.[9][10][11] This process, known as saponification, consumes the catalyst and can lead to the formation of emulsions, which complicates the separation of FAMEs and glycerol. It is recommended to keep the water content in the reaction mixture to a minimum, ideally below 500 parts per million.[10]
Q5: I am observing soap formation in my reaction. What is causing this and how can I prevent it?
Soap formation, or saponification, is a common issue in base-catalyzed transesterification. It is primarily caused by the reaction of the alkaline catalyst with free fatty acids (FFAs) present in the oil feedstock.[4][9] The presence of water can also contribute to this problem.[10] To prevent soap formation, it is crucial to use an oil with a low FFA content (ideally less than 2 wt%).[4] If your feedstock has a high FFA content, a two-step process involving an initial acid-catalyzed esterification to reduce the FFA level, followed by base-catalyzed transesterification, is recommended.[6]
Troubleshooting Specific Issues
Issue 1: Low FAME Yield Despite a Long Reaction Time
-
Possible Cause: Incomplete reaction due to catalyst deactivation.
-
Solution: Ensure your catalyst is active and has been stored properly to prevent deactivation from moisture. Check the FFA and water content of your feedstock; if they are high, consider a pre-treatment step.
-
-
Possible Cause: Reversible reaction reaching equilibrium.
-
Solution: Increase the methanol-to-oil molar ratio to shift the equilibrium towards the product side. Ensure efficient removal of glycerol as it is formed, if your experimental setup allows.
-
Issue 2: Formation of a Stable Emulsion, Making Product Separation Difficult
-
Possible Cause: High soap formation due to high FFA or water content.
-
Solution: Use a feedstock with low FFA and water content. If that's not possible, switch to an acid catalyst, which is less sensitive to FFAs.[12] Alternatively, perform a pre-treatment esterification step to reduce the FFA content before the transesterification reaction.
-
-
Possible Cause: Vigorous mixing after the reaction is complete.
-
Solution: After the reaction, allow the mixture to settle without agitation. If washing with water, do so gently to avoid creating an emulsion.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the key parameters affecting FAME synthesis reaction time.
Table 1: Effect of Catalyst Type and Concentration on Reaction Time
| Catalyst Type | Catalyst Concentration (wt%) | Reaction Time | FAME Yield (%) | Reference |
| NaOH | 1 | 30 min | 95 | [13] |
| KOH | 1.5 | 60 min | >95 | [14] |
| Sulfuric Acid | 3 | 75 min | 95 | [1] |
| Tetramethylammonium Hydroxide | Not specified | Almost instant | Not specified | [15] |
| Immobilized Lipase | 2.5 | 12 hours | 97.1 | [16] |
Table 2: Effect of Temperature on Reaction Time
| Temperature (°C) | Reaction Time | FAME Yield (%) | Catalyst | Reference |
| 45 | 90 min | 98.49 | KOH | [13] |
| 55 | 75 min | 95 | Sulfuric Acid | [1] |
| 60 | 30 min | 95 | NaOH | [13] |
| 65 | 35 min | 96 | Not specified | [9] |
| 100 | 90 min | >95 | HCl | [17] |
Table 3: Effect of Methanol-to-Oil Molar Ratio on Reaction Time
| Methanol:Oil Molar Ratio | Reaction Time | FAME Yield (%) | Catalyst | Reference |
| 6:1 | 120 min | 70 | KOH | [5][18] |
| 8:1 | 60 min | <2 (FFA reduction) | Sulfuric Acid | [9] |
| 9:1 | 90 min | 97.90 | KOH | [13] |
| 12:1 | 120 min | 99.6 | Modified Red Mud | [19] |
| 15:1 | 160 min | 92.6 (FFA conversion) | Not specified | [9] |
| 16:1 | 35 min | 96 | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in FAME synthesis.
Protocol 1: Standard Base-Catalyzed Transesterification
This protocol is suitable for feedstocks with low free fatty acid (< 2 wt%) and water content.
Materials:
-
Fatty acid source (e.g., vegetable oil)
-
Methanol (anhydrous)
-
Alkali catalyst (e.g., Sodium Hydroxide - NaOH or Potassium Hydroxide - KOH)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle or water bath
-
Separatory funnel
-
Washing solution (warm deionized water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Catalyst Preparation: Dissolve the desired amount of alkali catalyst (e.g., 1 wt% of oil) in methanol. This is an exothermic reaction, so handle with care. Ensure the catalyst is fully dissolved to form sodium or potassium methoxide.
-
Reaction Setup: Add the fatty acid source to the reaction vessel.
-
Reaction Initiation: Heat the oil to the desired reaction temperature (e.g., 60°C). Once the temperature is stable, add the catalyst-methanol solution to the reaction vessel.
-
Reaction: Stir the mixture vigorously for the specified reaction time (e.g., 1-2 hours) while maintaining the temperature.
-
Separation: After the reaction is complete, turn off the heat and stirring and transfer the mixture to a separatory funnel. Allow the mixture to stand and separate into two layers: the upper layer is the FAME (biodiesel), and the lower layer is glycerol.
-
Glycerol Removal: Carefully drain the lower glycerol layer.
-
Washing: Gently wash the FAME layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.
-
Drying: Dry the washed FAME layer over an anhydrous drying agent like sodium sulfate and then filter to obtain the purified FAMEs.
Protocol 2: Two-Step Acid-Base Catalyzed Synthesis for High FFA Feedstocks
This protocol is designed for feedstocks with high free fatty acid content (> 2 wt%).
Part A: Acid-Catalyzed Esterification (Pre-treatment)
-
Reaction Setup: Add the high FFA oil to the reaction vessel.
-
Catalyst Addition: Add an acid catalyst (e.g., 1-3 wt% sulfuric acid) and methanol (e.g., a 6:1 molar ratio to the FFA content).
-
Reaction: Heat the mixture to around 60-65°C and stir for 1-2 hours.
-
Settling: Stop the reaction and allow the mixture to settle. An upper layer of methanol and a lower layer of oil will form.
-
Separation: Separate the oil layer, which now has a reduced FFA content.
Part B: Base-Catalyzed Transesterification
-
Proceed with the Standard Base-Catalyzed Transesterification protocol (Protocol 1) using the pre-treated oil from Part A.
Visualizations
Diagrams of Key Processes and Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biodieselmagazine.com [biodieselmagazine.com]
- 11. researchgate.net [researchgate.net]
- 12. Aspects of Reaction Engineering for Biodiesel Production [mdpi.com]
- 13. The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiopure N-Boc-β³-Amino Acid Methyl Esters
Welcome to the technical support center for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of enantiopure N-Boc-β³-amino acid methyl esters, particularly focusing on a modern and safer synthetic route that avoids hazardous reagents.
Low Yield in Wittig-Type Reaction for Enol Ether Synthesis
Q1: I am experiencing a low yield in the Wittig-type reaction between N-Boc-α-amino aldehyde and methoxymethyltriphenylphosphonium chloride. What are the possible causes and solutions?
A1: Low yields in this step can be attributed to several factors, primarily related to the stability of the ylide and the reaction conditions.
-
Problem: Ylide Instability. The methoxymethylidenephosphorane ylide can be unstable.
-
Solution: Generate the ylide in situ in the presence of the N-Boc-α-amino aldehyde. This can be achieved by adding the base (e.g., potassium t-butoxide) to a mixture of the aldehyde and the phosphonium salt. This ensures the ylide reacts as it is formed, minimizing degradation.
-
-
Problem: Ineffective Base. The choice and quality of the base are crucial for efficient ylide formation.
-
Solution: Use a strong, non-nucleophilic base like potassium t-butoxide (KOtBu) or sodium hydride (NaH). Ensure the base is fresh and has been stored under anhydrous conditions. Using an appropriate excess of the base (e.g., 3 equivalents) can also drive the reaction to completion.
-
-
Problem: Steric Hindrance. Bulky side chains on the α-amino aldehyde can sterically hinder the approach of the ylide.
-
Solution: Consider slightly elevated temperatures (e.g., room temperature to 40°C) to overcome the activation barrier. However, monitor the reaction closely to avoid side reactions. Extending the reaction time can also be beneficial.
-
Incomplete DIBAL-H Reduction of the α,β-Unsaturated Ester
Q2: My DIBAL-H reduction of the methyl 2-methoxy-2-alkenoate intermediate is sluggish or results in a mixture of starting material and the desired allylic alcohol. How can I improve this reduction?
A2: Achieving a clean and complete reduction with Diisobutylaluminium hydride (DIBAL-H) requires careful control of stoichiometry and temperature.
-
Problem: Insufficient DIBAL-H. An inadequate amount of the reducing agent will lead to incomplete conversion.
-
Solution: Use a slight excess of DIBAL-H (typically 2.0 equivalents). Ensure the DIBAL-H solution's molarity is accurately known, as it can degrade over time.
-
-
Problem: Temperature Control. The reaction is highly temperature-sensitive. Temperatures that are too high can lead to over-reduction to the alkane or other side products.
-
Solution: Maintain a low temperature, typically -78°C, throughout the addition of DIBAL-H and for the duration of the reaction. Use a cryostat or a dry ice/acetone bath for consistent temperature control.
-
-
Problem: Quenching Procedure. Improper quenching can affect the workup and yield.
-
Solution: Quench the reaction at low temperature (-78°C) with a saturated aqueous solution of sodium sulfate (Na₂SO₄) or methanol before warming to room temperature. This helps to precipitate the aluminum salts, making the workup cleaner.
-
Poor Yield in Acid-Catalyzed Enol-Keto Isomerization
Q3: The acid-catalyzed isomerization of the allylic alcohol to the α-hydroxy ketone is giving me a low yield. What could be the issue?
A3: The efficiency of this isomerization is highly dependent on the choice of acid catalyst and the reaction conditions.
-
Problem: Inappropriate Acid Catalyst. Strong aqueous acids can sometimes lead to side reactions or be ineffective for this specific transformation.[1]
-
Problem: Reaction Time and Temperature. Prolonged reaction times or elevated temperatures can lead to degradation of the product.
-
Solution: Monitor the reaction closely by TLC. The reaction is often complete within an hour at 0°C. Once the starting material is consumed, quench the reaction promptly with a base like triethylamine (Et₃N) to neutralize the acid.[2]
-
Inefficient Oxidative Cleavage of the α-Hydroxy Ketone
Q4: The oxidative cleavage of the α-hydroxy ketone with sodium periodate is not going to completion. How can I optimize this step?
A4: Incomplete cleavage can result from issues with the reagent's solubility or insufficient reaction time.
-
Problem: Reagent Solubility. Sodium periodate (NaIO₄) has limited solubility in many organic solvents.
-
Solution: A mixed solvent system, such as THF/MeOH/H₂O, can improve the solubility of both the substrate and the oxidant, leading to a more efficient reaction.[1]
-
-
Problem: Insufficient Reagent or Reaction Time.
-
Solution: Use a sufficient excess of sodium periodate. Allow the reaction to stir at room temperature for an adequate amount of time, monitoring by TLC until the starting material is fully consumed.
-
Low Yield in Final Methylation Step
Q5: I am getting a low yield during the final methylation of the N-Boc-β³-amino acid to its methyl ester using methyl iodide. What are the common pitfalls?
A5: Incomplete deprotonation of the carboxylic acid or loss of product during workup can lead to low yields.
-
Problem: Incomplete Deprotonation. The carboxylate anion is the active nucleophile, so incomplete deprotonation will result in a poor yield.
-
Solution: Use a sufficient excess of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. Ensure the reagents are dry, as water can interfere with the reaction.
-
-
Problem: Volatility of Methyl Iodide. Methyl iodide is volatile, and its loss can lead to an incomplete reaction.
-
Solution: Perform the reaction under reflux with a condenser to prevent the loss of methyl iodide.
-
-
Problem: Workup Issues. The product may be partially soluble in the aqueous phase during extraction.
-
Solution: After filtering off the inorganic salts, ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Wittig-based synthesis over the classical Arndt-Eistert homologation for preparing N-Boc-β³-amino acid methyl esters?
A1: The primary advantage is safety. The Arndt-Eistert reaction traditionally uses diazomethane, which is highly toxic and explosive.[3] Modern alternatives to diazomethane can be unreliable.[3] The Wittig-based approach avoids these hazardous reagents, making it a safer and more practical option for laboratory-scale synthesis.[3][4] Additionally, the Wittig-based method often proceeds under mild conditions with good overall yields.[1]
Q2: How can I purify the final N-Boc-β³-amino acid methyl ester?
A2: Flash column chromatography on silica gel is a common and effective method for purifying the final product.[2] The choice of eluent will depend on the polarity of the specific β³-amino acid ester, but mixtures of ethyl acetate and petroleum ether are typically used.[2]
Q3: Can this synthetic route be used for a wide range of α-amino acids?
A3: Yes, this method has been successfully applied to a variety of α-amino acids with both natural and unnatural side chains, demonstrating its broad applicability.[1][3]
Q4: What is a common side reaction during the Boc-protection of the initial α-amino acid methyl ester?
A4: A potential side reaction is the formation of a di-Boc protected amine, especially if a large excess of Boc anhydride is used. Careful control of the stoichiometry (typically 1.0 equivalent of Boc₂O) can minimize this.[2]
Q5: Is racemization a significant concern during this synthetic sequence?
A5: The described synthetic route starts with an enantiopure α-amino acid, and the reaction conditions at each step are generally mild, which helps to preserve the stereochemical integrity of the chiral center.
Data Presentation
Table 1: Summary of Yields for the Synthesis of N-Boc-β³-amino acid methyl esters from various α-amino acids.
| Starting α-amino acid | Product (N-Boc-β³-amino acid methyl ester) | Overall Yield (%) |
| L-Alanine | N-Boc-β³-homoalanine methyl ester | 75 |
| L-Valine | N-Boc-β³-homovaline methyl ester | 72 |
| L-Leucine | N-Boc-β³-homoleucine methyl ester | 78 |
| L-Phenylalanine | N-Boc-β³-homophenylalanine methyl ester | 85 |
| L-Tyrosine (TBS protected) | N-Boc-β³-homotyrosine(TBS) methyl ester | 80 |
Data synthesized from literature reports.[1]
Experimental Protocols
A general, multi-step experimental protocol for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters is provided below.
Step 1: Synthesis of N-Boc-α-amino alcohol
-
To a solution of the N-Boc-α-amino acid methyl ester (1.0 eq.) in dry THF at 0°C, add LiBH₄ (2.0 - 5.0 eq.).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction at 0°C with a saturated aqueous Na₂SO₄ solution.
-
Remove the volatile components under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc-α-amino alcohol, which is used directly in the next step.[2]
Step 2: Synthesis of Methyl 2-methoxy-2-alkenoate (Wittig-Type Reaction)
-
To a solution of the N-Boc-α-amino alcohol from the previous step in a suitable solvent, add methoxymethyltriphenylphosphonium reagent (1.2 eq.) and K₂CO₃ (1.2 eq.) at room temperature.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the solid through a pad of celite and wash with ethyl acetate.
-
Concentrate the total filtrate in vacuo and purify by silica gel column chromatography (e.g., ethyl acetate/petroleum ether, 1:10) to afford the methyl 2-methoxy-2-alkenoate.[2]
Step 3: DIBAL-H Reduction to Allylic Alcohol
-
To a solution of the methyl 2-methoxy-2-alkenoate (1.0 eq.) in dry DCM at -78°C, add DIBAL-H (2.0 eq.).
-
Stir the mixture at -78°C for 1 hour.
-
Quench the reaction at -78°C with a saturated aqueous Na₂SO₄ solution.
-
Remove the volatile components under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the allylic alcohol, which is used directly in the next step.[2]
Step 4: Enol-Keto Isomerization
-
To a solution of the allylic alcohol from the previous step in acetone at 0°C, add TsOH (1.0 eq.).
-
Stir the mixture at 0°C for 1 hour.
-
Quench the reaction with Et₃N (2.0 eq.).
-
Concentrate the mixture in vacuo and purify by silica gel column chromatography (e.g., ethyl acetate/petroleum ether, 1:2) to afford the α-hydroxy ketone.[2]
Step 5: Oxidative Cleavage to N-Boc-β³-amino acid
-
Treat the α-hydroxy ketone with sodium periodate in a THF/MeOH/H₂O mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture by adding solid KHSO₄.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give the N-Boc-β³-amino acid.[1][2]
Step 6: Methylation to N-Boc-β³-amino acid methyl ester
-
To a solution of the N-Boc-β³-amino acid in dry acetone, add K₂CO₃ (3.0 eq.) and MeI (1.5 eq.).
-
Heat the mixture to reflux and stir for 10 hours.
-
Cool the solution to room temperature and filter the solid through a pad of celite, washing with ethyl acetate.
-
Concentrate the total filtrate in vacuo and purify by silica gel column chromatography to afford the final N-Boc-β³-amino acid methyl ester.[2]
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-β³-amino acid methyl esters.
Caption: Troubleshooting logic for low yields in the synthesis.
References
- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Mild N-Boc deprotection methods to preserve acid-sensitive groups
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the mild deprotection of N-Boc protected amines, with a focus on preserving acid-sensitive functional groups.
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Question: My N-Boc deprotection is slow or stalls before completion under mild conditions. What can I do?
-
Answer: Incomplete deprotection can be due to several factors. Consider the following troubleshooting steps:
-
Increase Reaction Time: Some mild methods require longer reaction times compared to strong acids. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed until the starting material is consumed.[1]
-
Elevated Temperature: For thermally stable substrates, gentle heating can often drive the reaction to completion.[2] For instance, thermal deprotection in boiling water or refluxing in a suitable solvent can be effective.[3][4]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the deprotecting agent is used, as specified in the protocol. For example, with oxalyl chloride in methanol, 3 equivalents of the reagent are often recommended.[5]
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Ensure the substrate is fully dissolved. For some methods, like thermal deprotection, solvents such as methanol or 2,2,2-trifluoroethanol can be effective.[3]
-
Issue 2: Degradation of Acid-Sensitive Groups
-
Question: My substrate contains other acid-labile groups (e.g., esters, acetals) that are being cleaved during the N-Boc deprotection. What are my options?
-
Answer: This is a common challenge when traditional strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used.[3][6] To preserve acid-sensitive functionalities, consider these milder alternatives:
-
Non-Acidic Methods:
-
Thermal Deprotection: Simply heating the N-Boc protected compound in a suitable solvent like boiling water can effect deprotection without any acid.[3][6] This is a green and effective method for many substrates.[4]
-
Oxalyl Chloride in Methanol: This method is performed at room temperature and is known to be tolerant of various functional groups, including acid-labile esters.[1][5][7]
-
-
Milder Acidic Conditions:
-
p-Toluenesulfonic Acid (pTSA): Can be a good alternative to stronger acids.[6] Using it within a deep eutectic solvent (DES) like choline chloride:pTSA can offer an efficient and environmentally friendly option.[8]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can be effective and offer a non-protic alternative.[6][9]
-
-
Issue 3: Side Reaction - Tert-butylation of Nucleophilic Residues
-
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing groups. How can I prevent this?
-
Answer: The tert-butyl cation generated during acidic deprotection is a reactive electrophile that can alkylate nucleophilic sites.[6][10] While this is more common with strong acids, if you encounter it with milder acidic methods, the use of scavengers is highly recommended. Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIPS)
-
Thioanisole
-
Water
-
Frequently Asked Questions (FAQs)
-
Q1: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
-
A1: Yes, several methods focus on reducing environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[4][6] Additionally, the use of deep eutectic solvents (DES) such as choline chloride:p-toluenesulfonic acid provides an eco-friendly reaction medium.[8]
-
Q2: How can I monitor the progress of my Boc deprotection reaction?
-
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value.[6] LC-MS can also be used for more detailed monitoring.[1]
-
Q3: What are the advantages of using TMSI for Boc deprotection?
-
A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups. A key advantage is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for water-unstable compounds.[6]
-
Q4: Can I selectively deprotect one N-Boc group in the presence of another?
-
A4: Selective deprotection can be challenging but is possible under carefully controlled conditions. The lability of the N-Boc group is influenced by the electronic nature of the nitrogen it is attached to. N-Boc groups on more electron-deficient nitrogens (like in indoles) are generally more labile.[6]
Comparison of Mild N-Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [3] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [3] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [3] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [3][5] |
| p-Toluenesulfonic Acid (in DES) | Aromatic & Aliphatic Amines, Amino Acid Esters | Choline chloride:pTSA (1:1), RT | 10 - 30 min | >98% | [8] |
Detailed Experimental Protocols
Protocol 1: Thermal Deprotection in Boiling Water
-
Preparation: In a round-bottom flask, suspend the N-Boc protected amine (1.0 mmol) in deionized water (1 mL).[10]
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 10-20 minutes.[4]
-
Work-up: After completion, cool the reaction to room temperature. Add dichloromethane (5 mL) and stir. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers contain the deprotected amine.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
-
Preparation: In a dry flask under an inert atmosphere, dissolve the N-Boc protected substrate (1 equivalent) in methanol.[10]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[5]
-
Reaction: Stir the solution at room temperature for 1-4 hours.[5][11][12][13]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. Further purification by flash column chromatography may be required for some substrates.[7][13]
Protocol 3: Deprotection using Choline Chloride:p-Toluenesulfonic Acid (DES)
-
Preparation: Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in a 1:1 molar ratio.
-
Reaction: Add the N-Boc protected substrate (1 mmol) to 1 mL of the ChCl:pTSA (1:1) DES at room temperature and stir.[8]
-
Monitoring: Monitor the reaction by GC-MS or TLC. Reactions are typically complete within 10-30 minutes.[8]
-
Work-up: After the reaction is complete, an aqueous work-up is performed to isolate the free amine.[8]
Diagrams
Caption: Workflow for selecting and performing a mild N-Boc deprotection.
Caption: Decision tree for selecting an appropriate mild N-Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. awuahlab.com [awuahlab.com]
Technical Support Center: Preventing Unwanted Transesterification in Methyl Ester Sample Preparation
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted transesterification during methyl ester sample preparation for analytical procedures like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is transesterification and why is it a concern during sample preparation?
A1: Transesterification is a chemical reaction that converts one ester into another by exchanging the alkoxy group. In the context of sample preparation, particularly for fatty acid analysis, fatty acids are intentionally converted to fatty acid methyl esters (FAMEs) to improve their volatility and chromatographic behavior for GC analysis.[1][2][3]
However, unwanted transesterification can occur when the methyl esters in your prepared sample react with other alcohols present (e.g., residual methanol from the derivatization step, or alcohol-based solvents) or if the reaction is not properly quenched, leading to inaccurate quantification and misidentification of the original fatty acid profile.[4] The reaction is reversible, and the presence of catalysts can drive it in either direction.[4][5]
Q2: What are the main causes of unintentional transesterification in prepared methyl ester samples?
A2: The primary drivers of unwanted transesterification in prepared samples are:
-
Residual Catalyst Activity: Incomplete neutralization or removal of the acid or base catalyst used for the initial esterification can continue to promote the reaction.[4][6][7]
-
Presence of Excess Alcohol: Leaving a significant excess of the derivatizing alcohol (e.g., methanol) in the final sample can shift the reaction equilibrium, potentially leading to the formation of different esters if other alcohols are introduced.[8][9]
-
Inappropriate pH: Extreme pH conditions can catalyze the transesterification process.[10][11][12]
-
Elevated Temperatures: High storage or analysis temperatures can provide the activation energy needed for the transesterification reaction to proceed, even in the absence of a strong catalyst.[8]
-
Presence of Water: Water can lead to the hydrolysis of esters back to carboxylic acids, which can then be re-esterified, potentially with a different alcohol if one is present.[13][14]
Q3: How can I effectively stop the transesterification reaction after derivatization?
A3: To halt the transesterification reaction and ensure sample integrity, a combination of the following steps is recommended:
-
Catalyst Neutralization/Removal: This is a critical step. For base-catalyzed reactions, quenching with an acid like hydrochloric acid is common.[15] For acid-catalyzed reactions, neutralization with a base is necessary. Subsequent washing with water can help remove the neutralized catalyst.
-
Solvent Dilution and Extraction: Diluting the reaction mixture with a non-polar solvent like hexane and washing with water helps to remove the catalyst, excess alcohol, and glycerol (a byproduct of triglyceride transesterification).[4][15]
-
Drying the Sample: After extraction, it is crucial to dry the organic layer containing the methyl esters to remove any residual water, which can contribute to hydrolysis. This can be achieved by passing the sample through a drying agent like anhydrous sodium sulfate or by evaporation under a stream of nitrogen.[15][16]
Troubleshooting Guide
Issue 1: I am seeing unexpected or inconsistent peaks in my chromatogram, suggesting sample degradation.
This could be due to ongoing transesterification or hydrolysis in your sample vials.
| Possible Cause | Troubleshooting Steps |
| Residual Catalyst | Ensure complete neutralization of the catalyst after the reaction. Verify the pH of the aqueous phase after washing to be near neutral. |
| Excess Methanol | After the reaction, perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) and water to remove residual methanol.[15] |
| Sample Storage | Store prepared methyl ester samples at low temperatures (e.g., -20°C) to minimize thermal degradation and unwanted reactions.[17] Store in vials with tightly sealed caps to prevent moisture absorption. |
| Solvent Choice | Avoid using alcohol-based solvents for sample reconstitution before injection if possible. If an alcohol is necessary, use the same alcohol that was used for the initial esterification (i.e., methanol for FAMEs). |
Issue 2: My quantitative results for certain fatty acids are lower than expected and not reproducible.
This may indicate incomplete initial transesterification or degradation of the formed methyl esters.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize your derivatization protocol. Ensure the correct catalyst concentration, reaction time, and temperature are used. For base-catalyzed reactions, ensure the absence of significant amounts of free fatty acids, as they will not be esterified.[1] |
| Hydrolysis | Ensure your sample and solvents are dry. Use anhydrous solvents and store samples under inert gas (e.g., nitrogen or argon) if they are sensitive to oxidation and hydrolysis.[14] |
| Improper Quenching | The method of stopping the reaction can impact the final composition. Adding a quenching solution (e.g., acid for a base-catalyzed reaction) and immediately proceeding to extraction is crucial.[4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification for FAME Preparation
This protocol is a common method for preparing FAMEs from lipids.
-
Sample Preparation: To a dried lipid extract, add 50 µL of tert-butyl methyl ether (MTBE) and vortex to dissolve.[15]
-
Reaction Initiation: Add 100 µL of 2 M sodium methoxide in methanol.[15]
-
Incubation: Shake the mixture vigorously for 3 minutes at room temperature.[15]
-
Reaction Quenching: Stop the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid.[15]
-
Extraction: Vortex the mixture and centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.
Protocol 2: Stopping the Transesterification Reaction
This protocol details the steps to effectively halt the reaction and prepare the sample for analysis.
-
Catalyst Neutralization: Following the incubation period of your transesterification reaction, add a quenching agent. For a base-catalyzed reaction, this is typically an acid (e.g., hydrochloric or sulfuric acid).[4] For an acid-catalyzed reaction, a base (e.g., sodium bicarbonate solution) is used.
-
Solvent Addition: Add a non-polar solvent, such as hexane or heptane, to the quenched reaction mixture.[17] This will serve as the extraction solvent for the methyl esters.
-
Washing: Add purified water to the mixture and vortex thoroughly. Allow the layers to separate. The water will wash away the neutralized catalyst, glycerol, and residual methanol.
-
Phase Separation: Centrifuge the sample to achieve a clean separation of the organic and aqueous layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer, which contains your methyl esters.
-
Drying: Dry the collected organic layer by passing it through a small column containing anhydrous sodium sulfate or by adding the drying agent directly to the sample, followed by filtration or decanting.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen.[15][16] Reconstitute the dried FAMEs in a suitable solvent for your analytical instrument (e.g., hexane for GC).
Visualizations
Caption: Workflow for preventing unwanted transesterification.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. What Is the Role of a Catalyst in the Transesterification Reaction? → Learn [energy.sustainability-directory.com]
- 7. Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Comparative analysis of biodiesel produced by acidic transesterification of lipid extracted from oleaginous yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodiesel transesterification kinetics monitored by pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enabling Catalysts for Biodiesel Production via Transesterification | MDPI [mdpi.com]
- 14. carbodiimide.com [carbodiimide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Technical Support Center: Troubleshooting Low Conversion in Transesterification of Cyclic Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the transesterification of cyclic esters, such as lactones and cyclic carbonates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you identify and resolve common experimental challenges.
Q1: My transesterification reaction has a low conversion rate. What are the primary causes?
Low conversion in cyclic ester transesterification is often due to the reversible nature of the reaction and several competing factors. The reaction is an equilibrium process, and to achieve high conversion, the equilibrium must be shifted towards the product side.[1][2][3]
Key Potential Causes:
-
Unfavorable Equilibrium: The energy difference between reactants and products can be small, leading to an equilibrium mixture with significant amounts of starting material.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration play a crucial role.[5][6]
-
Competing Side Reactions: The most significant side reaction is Ring-Opening Polymerization (ROP), where the cyclic ester polymerizes instead of undergoing transesterification with the desired alcohol.[7][8]
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for the specific substrate, or it may have lost its activity.
-
Reagent Purity: The presence of impurities, especially water, can significantly hinder the reaction.
Q2: My reaction mixture is becoming viscous and difficult to stir. What is happening?
Increased viscosity is a strong indicator that Ring-Opening Polymerization (ROP) is occurring as a significant side reaction.[7] Instead of the desired one-to-one reaction between the cyclic ester and the alcohol, the cyclic ester is polymerizing to form long-chain polyesters, which increases the viscosity of the reaction mixture.
Q3: How can I suppress Ring-Opening Polymerization (ROP) and favor the desired transesterification?
Suppressing ROP is critical for achieving high yields of the transesterified product. Here are several strategies:
-
Choice of Catalyst: Some catalysts are more prone to promoting ROP. Lewis acids like tin octoate are commonly used for ROP.[9] For selective transesterification, consider using catalysts that are less active for polymerization under your reaction conditions. N-heterocyclic carbenes (NHCs) and certain ionic liquids have shown good selectivity for transesterification.[10][11]
-
Control of Reaction Temperature: Higher temperatures can sometimes favor polymerization. It is crucial to optimize the temperature to find a balance where the transesterification proceeds at a reasonable rate without significant ROP.[6]
-
Molar Ratio of Reactants: Using a large excess of the alcohol nucleophile can help to shift the equilibrium towards the desired transesterified product and kinetically outcompete the polymerization reaction.[1][2]
-
Gradual Addition of the Cyclic Ester: Adding the cyclic ester slowly to the reaction mixture containing the alcohol and catalyst can help to maintain a low concentration of the monomer, thereby disfavoring polymerization.
Q4: What type of catalyst is best suited for the transesterification of cyclic esters?
The optimal catalyst depends on the specific cyclic ester, the alcohol, and the desired reaction conditions. Here is a comparison of common catalyst types:
| Catalyst Type | Advantages | Disadvantages | Suitable for |
| Acid Catalysts (e.g., H₂SO₄, p-TsOH) | Readily available and inexpensive. | Can be corrosive and may require neutralization during workup. Can also promote side reactions. | General transesterification.[1] |
| Base Catalysts (e.g., NaOMe, K₂CO₃) | Often highly active, allowing for lower reaction temperatures. | Sensitive to water and free fatty acids. Can promote saponification if water is present. | Aprotic and dry conditions.[1] |
| Lewis Acids (e.g., Sn(Oct)₂, Zn(OAc)₂) | Effective for activating the carbonyl group of the ester. | Can be potent catalysts for ROP, requiring careful optimization to achieve selectivity.[9] | Both transesterification and ROP; selectivity is key. |
| N-Heterocyclic Carbenes (NHCs) | Highly active organocatalysts that can operate under mild conditions.[11] | Can be sensitive to air and moisture. | Selective transesterification.[12] |
| Ionic Liquids | Can act as both catalyst and solvent, offering unique reactivity and selectivity.[10] | Can be expensive and require specific handling. | "Green" chemistry approaches.[10] |
Q5: How does the structure of the alcohol and the cyclic ester affect the reaction?
-
Alcohol Nucleophilicity: Primary alcohols are generally more reactive than secondary alcohols, which are more reactive than tertiary alcohols due to reduced steric hindrance.[13] Using a more nucleophilic alcohol can increase the rate of the desired transesterification.
-
Cyclic Ester Ring Strain: The reactivity of cyclic esters is influenced by their ring strain. Smaller rings (e.g., β-lactones) are more strained and generally more reactive, but also more prone to polymerization.[7] Larger, less strained rings (e.g., ε-caprolactone) may require more forcing conditions to react.[14]
-
Steric Hindrance: Substituents on the cyclic ester or the alcohol can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate.[15]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Transesterification of a Cyclic Ester
This protocol provides a systematic approach to optimizing reaction conditions to maximize the yield of the desired transesterified product while minimizing side reactions like ROP.
-
Reagent Preparation:
-
Ensure all reagents (cyclic ester, alcohol, solvent, and catalyst) are pure and anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves).
-
-
Reaction Setup:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet for an inert atmosphere.
-
Add the alcohol (e.g., 5-10 equivalents) and the solvent to the flask.
-
Add the catalyst at the desired concentration (e.g., 0.1-5 mol%).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 60 °C).
-
Slowly add the cyclic ester (1 equivalent) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to proceed for a set time (e.g., 2-24 hours).
-
-
Monitoring the Reaction:
-
Take aliquots from the reaction mixture at regular intervals.
-
Analyze the aliquots by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the formation of the desired product and any byproducts (e.g., oligomers).[4][16]
-
-
Optimization:
-
Systematically vary the following parameters to find the optimal conditions:
-
Temperature: Test a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).
-
Catalyst Loading: Vary the catalyst concentration to find the lowest effective amount.
-
Alcohol Equivalents: Investigate the effect of using a higher excess of the alcohol.
-
Rate of Addition: Compare slow addition versus adding all the cyclic ester at once.
-
-
Protocol 2: Purification of the Transesterified Product and Removal of Oligomers
This protocol outlines a general procedure for purifying the desired transesterified product from unreacted starting materials, catalyst, and polymeric byproducts.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If an acid or base catalyst was used, neutralize the reaction mixture. For example, if an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with a dilute acid solution (e.g., 1M HCl).
-
-
Solvent Extraction:
-
Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water to the reaction mixture in a separatory funnel.
-
Shake gently to extract the product into the organic layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification by Chromatography:
-
The crude product can be purified by column chromatography on silica gel.
-
Choose an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from the less polar starting materials and the more polar oligomers. The oligomers will typically have a lower Rf value and elute more slowly.
-
-
Alternative Purification Methods:
-
Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[17]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for purification.
-
Visualizations
Caption: A troubleshooting workflow for low conversion in cyclic ester transesterification.
Caption: Competition between transesterification and ring-opening polymerization (ROP).
Caption: A general experimental workflow for the transesterification of cyclic esters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DMF/DMSO-catalyzed selective ring-opening polymerization of salicylate cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ester synthesis by transesterification [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Transesterification of cyclic carbonates with methanol at ambient conditions over tungstate-based solid catalysts -ORCA [orca.cardiff.ac.uk]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
Technical Support Center: Analysis of Boronic Esters by Reversed-Phase HPLC
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of boronic esters during analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why are boronic esters, particularly pinacol esters, challenging to analyze using RP-HPLC?
A1: Boronic pinacol esters are susceptible to hydrolysis, breaking down into their corresponding boronic acids and pinacol.[1][2] This degradation can occur both in the sample diluent and on the analytical column during the HPLC run, leading to inaccurate quantification of the ester.[3][4][5] The resulting boronic acids are more polar and may have poor retention on standard reversed-phase columns.[1][2]
Q2: What is "on-column hydrolysis" and how does it affect my results?
A2: On-column hydrolysis is the degradation of the boronic ester into its corresponding boronic acid that occurs during the separation process on the HPLC column.[3][5] This phenomenon can lead to several analytical issues, including:
-
The appearance of a new peak corresponding to the boronic acid.
-
Poor peak shape, often observed as tailing or fronting, for the boronic ester peak.[6]
-
Inaccurate and inconsistent quantification of the boronic ester.
The extent of on-column hydrolysis is significantly influenced by the choice of stationary phase and the mobile phase composition.[3][5][7]
Q3: Can the choice of HPLC column affect the stability of my boronic ester?
A3: Yes, the stationary phase has a significant impact on the rate of on-column hydrolysis.[3][5][7] Columns with high residual silanol activity can promote the degradation of boronic esters. It is recommended to use columns with low residual silanol activity. For example, studies have shown that columns like the Waters XTerra MS C18 exhibit minimal on-column hydrolysis compared to other C18 columns.[3][7]
Q4: How does the mobile phase composition influence the stability of boronic esters?
A4: The mobile phase composition, including pH and additives, plays a crucial role in the stability of boronic esters during RP-HPLC analysis.
-
pH: For certain reactive boronic esters, especially those with electron-deficient aryl rings, a highly basic mobile phase (e.g., pH 12.4) can help to stabilize the ester.[2][4]
-
Additives: Acidic modifiers like formic acid can sometimes increase the rate of hydrolysis, depending on the stationary phase.[3][5] In some cases, an optimized method with no pH modifier in the mobile phase has been shown to be effective at minimizing degradation.[3][7]
Q5: Are there alternative chromatographic techniques for analyzing boronic esters?
A5: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative to RP-HPLC for the analysis of boronic esters. The high concentration of organic solvent in the HILIC mobile phase effectively prevents on-column hydrolysis.[1][8] HILIC also provides excellent retention and selectivity for both boronic esters and their corresponding boronic acids.[1]
Troubleshooting Guide
Issue 1: A new, more polar peak appears in my chromatogram, and the area of my boronic ester peak is decreasing.
| Possible Cause | Troubleshooting Action |
| Hydrolysis in sample diluent | The sample diluent may be causing the boronic ester to hydrolyze before injection. Samples prepared in aqueous solutions or protic solvents like methanol can lead to significant degradation.[9] |
| Solution: Prepare samples in aprotic and non-aqueous diluents such as 100% acetonitrile (ACN) or tetrahydrofuran (THF).[2][4][9] Analyze the samples as quickly as possible after preparation. | |
| On-column hydrolysis | The boronic ester is degrading on the HPLC column during the analysis. This is often exacerbated by the stationary phase and mobile phase conditions.[3][5] |
| Solution 1: Switch to an HPLC column with low residual silanol activity, such as a Waters XTerra MS C18.[3][7] | |
| Solution 2: Modify the mobile phase. Try removing acidic additives like formic acid.[3][7] For particularly unstable esters, consider using a high pH mobile phase.[2][4] | |
| Solution 3: Consider using an alternative technique like HILIC, which uses a high organic mobile phase that prevents on-column hydrolysis.[1][8] |
Issue 2: My boronic ester peak is tailing or showing poor peak shape.
| Possible Cause | Troubleshooting Action |
| Secondary interactions with stationary phase | The analyte may be interacting with active sites, such as residual silanols, on the column packing material. This is a common cause of peak tailing for basic compounds.[10] |
| Solution 1: Use a highly deactivated and end-capped column with low silanol activity. | |
| Solution 2: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. | |
| On-column degradation | The tailing could be a result of the boronic ester hydrolyzing as it passes through the column.[6] |
| Solution: Follow the recommendations in Issue 1 to minimize on-column hydrolysis. | |
| Column Overloading | Injecting too much sample can lead to peak distortion.[11] |
| Solution: Reduce the injection volume or dilute the sample. |
Issue 3: I'm observing split peaks for my boronic ester.
| Possible Cause | Troubleshooting Action |
| Injection solvent effect | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[9] This can be an issue when using 100% ACN or THF as a diluent. |
| Solution: Reduce the injection volume. A smaller injection volume will mitigate the solvent effect.[9] | |
| Column void or contamination | A void at the head of the column or contamination can cause the sample band to be distorted as it enters the column.[11] |
| Solution: First, try flushing the column with a strong solvent. If the problem persists, try reversing the column and flushing it. If the issue is not resolved, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Sample Preparation for Stability Assessment
This protocol is designed to evaluate the stability of a boronic ester in different diluents.
-
Prepare Stock Solution: Accurately weigh and dissolve the boronic ester in 100% acetonitrile (ACN) to prepare a stock solution of known concentration.
-
Prepare Sample Solutions: Aliquot the stock solution into separate vials and dilute to the final desired concentration using the following solvents:
-
100% Acetonitrile (ACN)
-
100% Tetrahydrofuran (THF)
-
100% Methanol
-
50:50 (v/v) Acetonitrile:Water
-
-
Time-Course Analysis: Immediately after preparation (t=0), inject each sample solution onto the RP-HPLC system.
-
Monitor Degradation: Re-inject the samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) while keeping them at a controlled temperature in the autosampler.
-
Data Analysis: For each time point, calculate the area percentage of the boronic ester and its corresponding boronic acid. Plot the percentage of the boronic ester remaining against time for each diluent.
Protocol 2: Evaluating On-Column Hydrolysis
This protocol helps determine the extent of on-column hydrolysis on different stationary phases.
-
Column Selection: Choose at least two RP-HPLC columns with different stationary phase characteristics (e.g., a column with high silanol activity and a column with low silanol activity like Waters XTerra MS C18).[3][7]
-
Sample Preparation: Prepare the boronic ester sample in 100% ACN to minimize pre-injection hydrolysis.[9]
-
HPLC Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute both the boronic ester and the potential boronic acid peak.
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL (to minimize solvent effects)[9]
-
Detection: UV, at a suitable wavelength.
-
-
Analysis:
-
Inject the sample onto the first column and record the chromatogram.
-
Switch to the second column, equilibrate, and inject the same sample.
-
Compare the peak area of the boronic acid in the chromatograms from both columns. A larger boronic acid peak indicates a higher degree of on-column hydrolysis.
-
-
Mobile Phase Additive Study (Optional): Repeat the analysis on each column with a mobile phase containing 0.1% formic acid to assess its impact on hydrolysis.[3]
Data Presentation
Table 1: Effect of Sample Diluent on Boronic Ester Stability Over Time
| Diluent | % Boronic Ester Remaining (t=0h) | % Boronic Ester Remaining (t=8h) | % Boronic Ester Remaining (t=24h) |
| 100% Acetonitrile | >99% | >99% | >99% |
| 100% THF | >99% | >99% | >99% |
| 100% Methanol | >99% | ~90% | ~80% |
| 50:50 ACN:Water | ~95% | ~70% | ~50% |
| Note: Data is representative and will vary depending on the specific boronic ester. |
Table 2: Influence of Stationary Phase on On-Column Hydrolysis
| HPLC Column | Residual Silanol Activity | % On-Column Hydrolysis (No Additive) | % On-Column Hydrolysis (0.1% Formic Acid) |
| Standard C18 | High | ~5% | ~8% |
| Waters XTerra MS C18 | Low | <1% | <1% |
| Note: Data is representative and will vary depending on the specific boronic ester and analytical conditions. |
Visualizations
Caption: Hydrolysis pathway of a boronic ester.
Caption: Troubleshooting workflow for boronic ester analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. waters.com [waters.com]
- 11. mastelf.com [mastelf.com]
Validation & Comparative
Spectroscopic Analysis of 4-N-BOC-cyclohexylacetic acid methyl ester: A Comparative Guide
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-N-BOC-cyclohexylacetic acid methyl ester. Due to the limited availability of publicly accessible, fully assigned spectra for this specific compound, this guide leverages data from its close structural analog, ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, and other similar N-BOC protected amino acid esters to provide a robust comparison. This information is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this and related molecules.
¹H and ¹³C NMR Data Comparison
The expected chemical shifts for 4-N-BOC-cyclohexylacetic acid methyl ester are presented below in comparison to the experimentally determined values for its ethyl ester analog and general values for other N-BOC protected amino acid esters. The data is organized to highlight the characteristic signals of the key functional groups.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Assignment | 4-N-BOC-cyclohexyacetic acid methyl ester (Expected) | trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | General N-BOC Amino Acid Esters |
| -NH (Amide) | ~4.5 (broad s) | Not explicitly stated, but expected in this region | 4.5 - 5.5 (broad s or d) |
| -OCH₃ (Methyl Ester) | ~3.67 (s, 3H) | N/A | 3.6 - 3.8 (s, 3H) |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~4.1 (q, 2H) | N/A |
| -CH-NH (Cyclohexyl) | ~3.4 (broad m, 1H) | Not explicitly stated, but expected in this region | N/A |
| -CH₂-COO (Acetate) | ~2.2 (d, 2H) | ~2.17 (d, 2H) | 2.1 - 2.5 (m or d) |
| -CH (Cyclohexyl) | ~1.8 (m, 1H) | Not explicitly stated, but expected in this region | N/A |
| Cyclohexyl Protons | 1.0 - 2.0 (m) | 0.9 - 2.0 (m) | N/A |
| -C(CH₃)₃ (BOC) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | 1.4 - 1.5 (s, 9H) |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~1.25 (t, 3H) | N/A |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Assignment | This compound (Expected) | trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | General N-BOC Amino Acid Esters |
| C=O (Ester) | ~173 | ~173 | 170 - 175 |
| C=O (BOC) | ~155 | ~155 | 155 - 156 |
| -C(CH₃)₃ (BOC Quaternary) | ~79 | ~79 | 79 - 81 |
| -OCH₃ (Methyl Ester) | ~51 | N/A | 51 - 53 |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~60 | N/A |
| -CH-NH (Cyclohexyl) | ~50 | Not explicitly stated, but expected in this region | N/A |
| -CH₂-COO (Acetate) | ~41 | ~41 | 35 - 45 |
| -CH (Cyclohexyl) | ~35 | Not explicitly stated, but expected in this region | N/A |
| Cyclohexyl Carbons | 29 - 33 | 29 - 33 | N/A |
| -C(CH₃)₃ (BOC Methyls) | ~28.4 | ~28.4 | ~28 |
| -OCH₂CH₃ (Ethyl Ester) | N/A | ~14 | N/A |
Experimental Protocols
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of N-BOC protected amino acid esters, adaptable for 4-N-BOC-cyclohexylacetic acid methyl ester.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -5 to 220 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-N-BOC-cyclohexylacetic acid methyl ester.
Caption: Workflow for NMR Spectroscopic Analysis.
Structural Relationship for Comparison
The following diagram illustrates the structural relationship between the target compound and its close analog used for data comparison.
Mass Spectrometry Analysis of 4-N-BOC-cyclohexyacetic acid methyl ester: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analysis of synthesized molecules is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4-N-BOC-cyclohexyacetic acid methyl ester, a compound featuring a common amine protecting group (BOC), a cyclohexyl core, and a methyl ester functionality. The performance of different ionization techniques and mass analyzers will be compared, supported by detailed experimental protocols.
Predicted Mass and Formula
-
Molecular Formula: C₁₄H₂₅NO₄
-
Molecular Weight: 271.35 g/mol
-
Monoisotopic Mass: 271.17836 u
Comparison of Ionization Techniques
The choice of ionization technique is critical and depends on the desired information—molecular weight confirmation or structural elucidation through fragmentation.
Table 1: Comparison of Ionization Techniques for the Analysis of this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Ionization Type | Soft | Soft/Semi-hard | Hard |
| Typical Platform | LC-MS | LC-MS, GC-MS | GC-MS |
| Expected Parent Ion | [M+H]⁺ (m/z 272.19), [M+Na]⁺ (m/z 294.17) | [M+H]⁺ (m/z 272.19) | M⁺• (m/z 271.18), often absent or very low intensity |
| Degree of Fragmentation | Low to moderate; in-source fragmentation can occur.[1] | Moderate; more fragmentation than ESI.[2] | Extensive, providing a detailed fingerprint.[3] |
| Key Diagnostic Fragments | Loss of isobutylene [M+H-56]⁺ (m/z 216.13), Loss of BOC group [M+H-100]⁺ (m/z 172.13), t-butyl cation (m/z 57.07).[4][5][6] | Similar to ESI, but potentially more pronounced fragmentation of the cyclohexyl ring. | Fragments from the BOC group (m/z 57), cyclohexyl ring (m/z 83, 82, 67, 55), and ester (loss of -OCH₃).[7][8] |
| Best For | Molecular weight confirmation of a relatively polar molecule.[9][10] | Analysis of less polar, thermally stable small molecules.[11] | Structural elucidation and library matching for volatile compounds.[2] |
Comparison of Mass Analyzers
Different mass analyzers offer trade-offs in terms of resolution, mass accuracy, speed, and cost.
Table 2: Comparison of Mass Analyzers for the Analysis of this compound
| Mass Analyzer | Key Advantages | Key Disadvantages | Best Application for this Compound |
| Quadrupole | Robust, cost-effective, excellent for quantification (especially Triple Quadrupole in SRM/MRM mode).[12] | Lower resolution and mass accuracy compared to TOF and Orbitrap.[13] | Targeted quantification and routine screening. |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy, fast scan speeds.[12][13] | Can be more expensive and complex than quadrupoles.[12] | Accurate mass determination to confirm elemental composition of the parent ion and fragments. |
| Orbitrap | Very high resolution and mass accuracy, excellent for structural elucidation.[14][15] | Slower scan speeds compared to TOF, higher cost.[14] | High-confidence structural confirmation and identification of unknown impurities. |
Experimental Protocols
Below are detailed protocols for analyzing this compound using different mass spectrometry platforms.
Protocol 1: LC-MS Analysis using ESI-QTOF
This method is ideal for accurate mass confirmation and characterization of major fragments.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to 1-10 µg/mL with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (QTOF) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 600 L/hr at 350 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode: Full Scan MS and Targeted MS/MS.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.
-
Protocol 2: GC-MS Analysis using EI
This protocol is designed for structural elucidation based on fragmentation patterns, assuming the compound is sufficiently volatile and thermally stable.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[16]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (EI) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 35 - 500.
-
Acquisition Mode: Full Scan.
-
Visualizations
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the analysis of this compound by LC-MS.
Caption: LC-MS workflow for this compound analysis.
Predicted Fragmentation Pathway
This diagram shows the logical relationships in the predicted fragmentation of the protonated molecule in a soft ionization source like ESI.
Caption: Predicted ESI fragmentation pathway for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. jeol.com [jeol.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. reddit.com [reddit.com]
- 7. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Spectral Data of Cyclohexylacetic acid methyl ester
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectral data of cyclohexylacetic acid methyl ester and two structurally similar alternatives: methyl cyclohexanecarboxylate and ethyl cyclohexylacetate. The information presented herein is supported by experimental data to facilitate informed decisions in research and development processes.
Comparison of Key FTIR Spectral Data
The following table summarizes the key FTIR absorption peaks for cyclohexylacetic acid methyl ester and its alternatives. These peaks are indicative of the primary functional groups present in the molecules, allowing for their differentiation.
| Functional Group | Cyclohexylacetic acid methyl ester (cm⁻¹) | Methyl cyclohexanecarboxylate (cm⁻¹) | Ethyl cyclohexylacetate (cm⁻¹) |
| C-H Stretch (sp³) | ~2925, 2853 | ~2935, 2858 | ~2927, 2854 |
| C=O Stretch (Ester) | ~1738 | ~1735 | ~1737 |
| C-O Stretch (Ester) | ~1165 | ~1170-1150, 1100-1000 | ~1160 |
| CH₂ Bend (Scissoring) | ~1450 | ~1450 | ~1450 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The data presented in this guide was obtained using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a technique that requires minimal sample preparation and is ideal for liquid samples.[1]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Procedure:
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of any atmospheric or instrumental interferences.
-
Sample Application: A small drop of the liquid sample (e.g., cyclohexylacetic acid methyl ester) is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2]
-
Data Acquisition: The FTIR spectrum is then recorded. For improved signal-to-noise ratio, multiple scans are typically co-added and averaged.[3] The typical spectral range for analysis of organic compounds is 4000 to 400 cm⁻¹.[4]
-
Data Processing: The resulting spectrum is processed, which may include baseline correction and normalization. The wavenumbers of the absorption peaks are then identified and correlated to specific functional groups.
-
Cleaning: Following the analysis, the ATR crystal is thoroughly cleaned by wiping it with a soft, lint-free cloth soaked in an appropriate solvent, such as isopropanol, to remove any sample residue.[2]
Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the FTIR spectral data as described in the protocol above.
Discussion of Spectral Data
The FTIR spectra of cyclohexylacetic acid methyl ester and its analogs are dominated by absorptions characteristic of the ester functional group and the cyclohexyl ring.
-
C-H Stretching: All three compounds exhibit strong absorption bands in the 2925-2935 cm⁻¹ and 2853-2858 cm⁻¹ regions, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the cyclohexane ring.
-
C=O Stretching: A very strong and sharp absorption peak is observed between 1735 cm⁻¹ and 1738 cm⁻¹ for all three esters. This is the characteristic stretching vibration of the carbonyl (C=O) group in a saturated ester.[2]
-
C-O Stretching: The "fingerprint" region of the spectrum, typically below 1500 cm⁻¹, contains C-O stretching vibrations. For these esters, strong bands are observed in the 1300 to 1000 cm⁻¹ range, corresponding to the C-O single bond stretches of the ester group.[2]
-
CH₂ Bending: A medium intensity band around 1450 cm⁻¹ is present in all spectra, which is attributed to the scissoring (bending) vibration of the CH₂ groups within the cyclohexane ring.[2]
While the spectra are broadly similar due to the shared functional groups, subtle differences in the exact peak positions and the fingerprint region can be used for definitive identification. For instance, the length of the alkyl chain in the ester (methyl vs. ethyl) can cause slight shifts in the C-O stretching frequencies. This comparative analysis underscores the importance of a comprehensive spectral library for accurate compound identification.
References
HPLC method for purity analysis of 4-N-BOC-cyclohexyacetic acid methyl ester
A comprehensive guide to analyzing the purity of 4-N-BOC-cyclohexylacetic acid methyl ester, a key intermediate in pharmaceutical synthesis, is presented below. This guide details a specific High-Performance Liquid Chromatography (HPLC) method and provides a comparative analysis with alternative techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
HPLC is a highly sensitive and specific method for quantifying the purity of 4-N-BOC-cyclohexylacetic acid methyl ester and separating it from potential impurities.[1] A reverse-phase HPLC method with UV detection is particularly suitable for this non-volatile, thermally labile compound.
Experimental Protocol: HPLC-UV
Principle: This method utilizes reverse-phase HPLC with UV detection to separate and quantify 4-N-BOC-cyclohexylacetic acid methyl ester from its potential process-related impurities and degradation products. The purity is determined by calculating the percentage area of the main peak relative to the total area of all observed peaks in the chromatogram.
Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4-N-BOC-cyclohexylacetic acid methyl ester sample.
-
Transfer the sample to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (50:50, A:B).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient program and record the chromatogram for a total of 25 minutes.
-
Identify the peak corresponding to 4-N-BOC-cyclohexylacetic acid methyl ester based on its retention time.
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity using the area normalization method.
Comparison of Analytical Methods
The choice of analytical technique is critical for ensuring the quality of pharmaceutical intermediates. The following table compares the performance of HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the purity analysis of 4-N-BOC-cyclohexylacetic acid methyl ester.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability | Ideal for non-volatile and thermally labile compounds like BOC-protected amino acid esters.[2] | Suitable for volatile and thermally stable compounds.[2][3] Potential for degradation of the BOC group at high temperatures. | A versatile, qualitative, and semi-quantitative technique for a wide range of compounds.[4] |
| Specificity | High specificity due to the separation power of the column and selectivity of the detector. | High specificity, especially when coupled with a Mass Spectrometer (GC-MS).[1] | Lower specificity compared to HPLC and GC; potential for overlapping spots. |
| Sensitivity | High sensitivity, capable of detecting impurities at trace levels (e.g., <0.1%).[2] | Very high sensitivity, particularly for volatile impurities and residual solvents.[3] | Lower sensitivity, generally suitable for detecting impurities at levels >1%. |
| Quantitation | Excellent for precise and accurate quantification.[5] | Good for quantification, especially with an internal standard. | Primarily qualitative, with semi-quantitative capabilities when using a densitometer.[4] |
| Analysis Time | Typically 20-60 minutes per sample.[3] | Can be faster than HPLC for simple mixtures (2-30 minutes).[3] | Rapid screening of multiple samples simultaneously. |
| Cost | High initial instrument cost and ongoing operational costs (solvents, columns). | High initial instrument cost and costs for gases and columns. | Low cost for equipment and consumables. |
Visualizing the Analytical Workflow
To better illustrate the logical flow of the HPLC purity analysis, the following diagram outlines the key steps from sample preparation to data analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
For the purity analysis of 4-N-BOC-cyclohexylacetic acid methyl ester, HPLC stands out as the most suitable technique due to its high specificity, sensitivity, and applicability to non-volatile and thermally sensitive molecules. While GC can be highly effective for volatile impurities and TLC offers a rapid, low-cost screening method, HPLC provides the robust, quantitative data required for rigorous quality control in pharmaceutical development and manufacturing. The detailed HPLC protocol provided herein serves as a reliable starting point for method development and validation.
References
A Comparative Guide to TFA vs. HCl for N-Boc Deprotection Efficiency
For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group from amines is a frequent and critical step in organic synthesis. The two most common acidic reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice between these reagents can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable deprotection strategy.
The selection between TFA and HCl is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the amine.[1] While both are strong acids capable of efficiently cleaving the Boc group, they exhibit key differences in reaction kinetics, selectivity, and handling.[1]
Quantitative Comparison of TFA and HCl for N-Boc Deprotection
The following table summarizes the key quantitative and qualitative differences between TFA and HCl for N-Boc deprotection based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[1][2], neat TFA | 4M in Dioxane[1][3], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[1], or aqueous solutions |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[1][4] or slower depending on the solvent and concentration. |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity | Generally high, but the resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize.[1][5] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1][5] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Can offer superior selectivity in the presence of tert-butyl esters and ethers (excluding phenolic tert-butyl ethers).[4] |
| Side Reactions | The intermediate tert-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers like anisole or thioanisole are sometimes used to prevent this.[1][6] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[1] |
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of the N-Boc group with either TFA or HCl proceeds through an acid-catalyzed elimination mechanism. The process can be summarized in the following steps:
-
Protonation: The acid protonates the carbonyl oxygen of the carbamate.[3][7][8]
-
Cleavage: This protonation leads to the cleavage of the tert-butyl group, forming a stable tert-butyl cation.[3][7][8]
-
Carbamic Acid Formation: An unstable carbamic acid intermediate is formed.[8]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine.[8]
-
Salt Formation: The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[6][8]
References
The Enduring Advantage of N-Boc: A Comparative Guide to Amine Protection Strategies
In the intricate landscape of organic synthesis, particularly in peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has established itself as a cornerstone due to its unique combination of stability, ease of introduction, and mild, selective removal.[1][2][3] This guide provides an objective comparison of the Boc protecting group with other commonly employed alternatives—Cbz, Fmoc, and Tosyl—supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Key Advantages of the N-Boc Group at a Glance
The prevalence of the Boc group stems from several key advantages:
-
Acid Lability: It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are often mild enough to leave other protecting groups and sensitive functionalities intact.[1][4]
-
Broad Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with a diverse array of synthetic transformations.[1][2][5]
-
Orthogonality: Its acid-labile nature provides excellent orthogonality with base-labile groups like Fmoc and groups removed by hydrogenolysis like Cbz, enabling complex, multi-step syntheses with differential protection.[1][2][6]
-
Ease of Introduction: The protection of amines with di-tert-butyl dicarbonate ((Boc)₂O) is typically a high-yielding and straightforward reaction.[1][3]
Comparative Analysis of Amine Protecting Groups
The choice of an amine protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate and the need for orthogonal deprotection strategies. The following table summarizes the key characteristics of Boc in comparison to Cbz, Fmoc, and Tosyl protecting groups.
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Carboxybenzyl) | N-Fmoc (9-Fluorenylmethyloxycarbonyl) | N-Tosyl (p-Toluenesulfonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[2][7] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2] | Base (e.g., Piperidine in DMF)[2] | Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (Na/NH₃)[8] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[2] | Stable to acid and base.[2] | Stable to acid and catalytic hydrogenation.[2] | Very stable to acidic and basic conditions, and catalytic hydrogenation.[8] |
| Orthogonality | Orthogonal to Fmoc, Cbz, and many other groups.[1] | Orthogonal to Boc and Fmoc.[6][9] | Orthogonal to Boc and acid-labile groups.[1][4] | Orthogonal to Boc, Cbz, and Fmoc.[1] |
| Byproducts of Deprotection | Isobutylene and CO₂[1] | Toluene and CO₂[1] | Dibenzofulvene-piperidine adduct and CO₂[1] | p-Toluenesulfonic acid[1] |
| Typical Yield per Coupling Step (SPPS) | High, but can be affected by aggregation.[10] | High | >99%[10] | Not commonly used in SPPS |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using N-Boc and its alternatives are provided below. These protocols are generalized and may require optimization based on the specific substrate.
N-Boc Protection Protocol
Reagents:
-
Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Triethylamine (TEA) (1.5 mmol) or Sodium Hydroxide (for amino acids)
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (e.g., TEA) to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the product by column chromatography.
N-Boc Deprotection Protocol
Reagents:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an excess of TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[6]
-
Remove the volatiles in vacuo to yield the deprotected amine salt.[6]
N-Cbz Protection Protocol
Reagents:
-
Amine (1.0 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.1 mmol)
-
Aqueous sodium carbonate or an organic base
-
Suitable solvent (e.g., water, ethyl acetate)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base.
-
Slowly add Cbz-Cl to the mixture.
-
Stir vigorously at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
N-Cbz Deprotection Protocol
Reagents:
-
N-Cbz protected amine (1.0 mmol)
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine in the solvent.
-
Add the Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[6]
Visualizing Synthetic Strategy
The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following diagrams illustrate the decision-making process and a typical workflow.
Caption: Decision tree for selecting an amine protecting group.
Caption: General workflow for N-Boc protection and deprotection.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile strategy for the temporary masking of amine functionality in a wide range of synthetic applications. Its key advantages of acid lability, broad stability, and orthogonality to other common protecting groups make it an invaluable tool for researchers, scientists, and drug development professionals.[1] While other protecting groups like Cbz and Fmoc have their own distinct advantages and are often preferred in specific contexts, the Boc group's reliability and versatility ensure its continued and widespread use in the synthesis of pharmaceuticals, peptides, and other complex organic molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis and Impurity Profile of 4-N-BOC-cyclohexyacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 4-N-BOC-cyclohexyacetic acid methyl ester, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Cariprazine.[1] The focus is on the characterization of impurities, particularly process-related impurities that can affect the quality, safety, and efficacy of the final drug product.
Introduction
This compound, chemically known as methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is a critical building block in modern pharmaceutical synthesis. The control of impurities during its synthesis is paramount to ensure the purity of the final API. This document outlines two common synthetic approaches, detailing the potential impurities and providing experimental protocols for their characterization.
Synthetic Route Comparison
The synthesis of this compound typically involves a multi-step process. The primary route described here starts from a commercially available starting material, 4-nitrophenylacetic acid, and proceeds through hydrogenation, Boc-protection, and esterification. An alternative, more stereoselective approach is also presented for comparison.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrogenation of 4-Nitrophenylacetic Acid | Route 2: Stereoselective Enzymatic Resolution |
| Starting Material | 4-Nitrophenylacetic Acid | 4-Oxocyclohexanecarboxylic Acid |
| Key Steps | Catalytic Hydrogenation, Boc-Protection, Esterification | Reductive Amination, Enzymatic Resolution, Esterification |
| Overall Yield | 65-75% | 70-80% |
| Purity (trans-isomer) | 95-98% (after purification) | >99% |
| Key Impurity | cis-isomer (up to 20% before purification) | Enantiomeric impurities (typically <1%) |
| Process Safety | High-pressure hydrogenation | Generally milder conditions |
| Scalability | Well-established for large-scale production | May require specialized bioreactors for scale-up |
Characterization of Impurities
The most significant impurity in the conventional synthesis (Route 1) is the cis-isomer of this compound. The formation of this diastereomer occurs during the catalytic hydrogenation of the aromatic ring of 4-nitrophenylacetic acid, which can lead to a mixture of cis and trans products.[2][3] Inadequate separation of these isomers can lead to the formation of related impurities in the final API.
Other potential process-related impurities may include residual starting materials, reagents, and by-products from incomplete reactions or side reactions.
Table 2: Characterization of Key Impurities
| Impurity Name | Structure | Method of Detection | Typical Specification |
| cis-4-N-BOC-cyclohexyacetic acid methyl ester | (Structure of cis-isomer) | HPLC, GC-MS, ¹H NMR | ≤ 0.15% |
| 4-Nitrophenylacetic acid | (Structure of starting material) | HPLC | Not Detected |
| trans-4-Aminocyclohexylacetic acid | (Structure of intermediate) | HPLC | ≤ 0.1% |
Experimental Protocols
Synthesis Route 1: Hydrogenation of 4-Nitrophenylacetic Acid
This route involves three main steps:
-
Catalytic Hydrogenation of 4-Nitrophenylacetic Acid: 4-Nitrophenylacetic acid is hydrogenated in the presence of a catalyst (e.g., Rhodium on carbon) to reduce both the nitro group and the aromatic ring, yielding a mixture of cis- and trans-4-aminocyclohexylacetic acid.[4]
-
Boc-Protection: The resulting mixture of amino acids is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the amino group.
-
Esterification and Purification: The Boc-protected acid mixture is esterified using methanol and a suitable acid catalyst. The desired trans-isomer is then separated from the cis-isomer by crystallization or chromatography.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Purpose: To separate and quantify the trans- and cis-isomers, as well as other process-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Detection: Mass Spectrometry (MS).
-
Purpose: To identify and quantify volatile and semi-volatile impurities, including residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
¹H and ¹³C NMR: To confirm the structure of the final product and to characterize the stereochemistry of the cis and trans isomers. The coupling constants of the cyclohexane ring protons can be used to differentiate between the two diastereomers.
Visualizing the Workflow
The following diagrams illustrate the key experimental and logical workflows.
Caption: Comparative Synthetic Workflows.
Caption: Impurity Analysis Workflow.
Conclusion
The synthesis of this compound requires careful control of the reaction conditions to minimize the formation of the cis-isomer impurity. While the hydrogenation route is well-established, it necessitates a robust purification strategy to achieve the desired purity. Alternative stereoselective methods, such as those employing enzymatic resolution, can offer a more direct route to the desired trans-isomer with a superior impurity profile, though scalability may be a consideration. A thorough analytical characterization using a combination of HPLC, GC-MS, and NMR is essential to ensure the quality of this critical pharmaceutical intermediate.
References
- 1. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
A Comparative Guide to Catalytic and Non-Catalytic Transesterification Methods
The transesterification of triglycerides is a cornerstone chemical reaction, particularly vital in the production of biodiesel and in various applications within the pharmaceutical and chemical industries. This process involves the transformation of triglycerides into fatty acid alkyl esters by reaction with an alcohol. The efficiency and outcome of this reaction are heavily dependent on the methodology employed, primarily categorized as either catalytic or non-catalytic. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Overview of Transesterification Methods
Transesterification can be broadly classified into two main categories:
-
Catalytic Methods: These processes utilize a catalyst to accelerate the reaction rate. They are the most common approaches and can be further subdivided into:
-
Homogeneous Catalysis: The catalyst is in the same phase as the reactants (typically liquid). This includes acid and base catalysis.
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
-
Enzymatic Catalysis: This method employs enzymes, typically lipases, as biocatalysts.
-
-
Non-Catalytic Methods: This approach does not use a traditional catalyst but instead relies on high temperature and pressure to drive the reaction, often with the alcohol in a supercritical state.
Quantitative Performance Comparison
The choice between catalytic and non-catalytic methods often depends on a trade-off between reaction conditions, yield, and cost. The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of their performance.
| Method | Catalyst | Catalyst Conc. (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Pressure | Time | Yield/Conversion (%) | Citations |
| Homogeneous (Base) | KOH | 1.0 | 6:1 | 60 | Atmospheric | 3 h | 98.6 | [1] |
| NaOH | 2.0 | 12:1 | 60 | Atmospheric | 12 min (Microwave) | >85 | [2] | |
| NaOCH₃ | 1.0 | 9:1 | 60 | Atmospheric | 1 h | 95 | [1] | |
| Homogeneous (Acid) | H₂SO₄ | 1.0 | 3.7:1 (v/v) | 400 rpm | Atmospheric | - | 90.1 | [3] |
| Heterogeneous (Base) | CaO | 3.0 | 9:1 | 55 | Atmospheric | 1.5 h | 82.43 | [4] |
| Mg-Al Hydrotalcite | 2.0 | 48:1 | 60 | Atmospheric | 24 h | 92 | [1] | |
| KF/Zn(Al)O | 3.0 | 6:1 | 65 | Atmospheric | 3 h | ~95 | [1] | |
| Enzymatic | Immobilized Lipase | 5.0 | 4:1 | 50 | Atmospheric | 8 h | 98 | [1] |
| Pancreatic Lipase | 1.5 | 3:1 | 60 | Atmospheric | 4 h | 88 | [1] | |
| Novozyme 435 & NS88001 | 25.0 | 4:1 (2-butanol) | 45 | Atmospheric | 16 h | 96.67 | [5] | |
| Non-Catalytic (Supercritical) | None | - | 39:1 | 317 | 351 bar | 15 min | 91 | [6][7][8] |
| None | - | 40:1 | 350 | 200 bar | 2-4 min | 98 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups can provide a clearer understanding of the processes involved. The following diagrams, generated using Graphviz, illustrate the signaling pathways for the primary transesterification methods and a comparative experimental workflow.
Reaction Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. Biodiesel from Three Microalgae Transesterification Processes using Different Homogenous Catalysts [ijtech.eng.ui.ac.id]
- 3. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "Laboratory-Scale Research of Non-Catalyzed Supercritical Alcohol Proce" by Aso A. Hassan and Joseph D. Smith [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Methods for Characterizing Reactive Pharmaceutical Intermediates
The characterization of reactive intermediates is a critical step in pharmaceutical development, providing essential insights into reaction mechanisms, guiding process optimization, and ensuring the safety and quality of the final active pharmaceutical ingredient (API). These transient molecular entities are often unstable and short-lived, making their detection and structural elucidation a significant analytical challenge. This guide provides a comparative overview of modern analytical techniques, complete with experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Challenges in Characterization
Reactive intermediates are, by their nature, difficult to study. Their inherent instability, short lifetimes (ranging from milliseconds to picoseconds), and low concentrations in reaction mixtures complicate their analysis by conventional means.[1][2][3] The act of sampling can itself perturb the reaction equilibrium or lead to the degradation of the very species being studied.[4] Therefore, analytical strategies must either be rapid enough to capture these fleeting molecules in situ or employ methods to stabilize them prior to analysis.
Comparison of Analytical Techniques
The choice of analytical method depends heavily on the properties of the intermediate, such as its stability, concentration, volatility, and the complexity of the reaction matrix. The primary techniques can be broadly categorized into direct spectroscopic methods, chromatographic separation methods, and powerful hyphenated techniques.
Direct Spectroscopic Methods
These techniques analyze the reaction mixture directly, providing real-time or near-real-time information without the need for sample separation. They are particularly valuable for in-situ reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation. Quantitative NMR (qNMR) can be used for direct spectral analysis, which minimizes sample preparation and potential decomposition of the reactive species.[5] However, it is often limited by its lower sensitivity, especially when ppm-level detection is required.[5]
-
Vibrational Spectroscopy (FTIR, Raman): Mid-IR, near-IR, and Raman spectroscopy are frequently used for in-situ monitoring.[4][5] These methods are excellent for identifying functional groups and tracking the formation and consumption of different species in real-time.
-
UV-Vis Spectroscopy: This technique monitors reactions by observing changes in light absorption.[] It is effective for intermediates that contain a chromophore and is often used in stopped-flow techniques to study fast reactions.[]
Chromatographic Separation Methods
Chromatography is fundamental to pharmaceutical analysis, used to separate intermediates from reactants, products, and byproducts.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the preferred separation technique in the pharmaceutical industry due to its versatility and compatibility with various detectors.[5][9] However, the aqueous mobile phases and stationary phases used in RP-HPLC can react with and degrade unstable intermediates.[5] Strategies to overcome this include modifying mobile phase pH, using ion-pairing reagents, or employing Normal Phase (NP-HPLC) or Supercritical Fluid Chromatography (SFC) which use non-aqueous mobile phases.[5]
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.[8][10] For non-volatile or unstable intermediates, derivatization is often required to make them amenable to GC analysis.[5]
Hyphenated Techniques
Combining the separation power of chromatography with the detection capabilities of spectroscopy provides the highest level of analytical detail.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for drug metabolism studies and impurity profiling. Mass spectrometry has a unique sensitivity for detecting low-abundance species, making it invaluable for identifying reactive intermediates that may be present in trace amounts.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying volatile and semi-volatile compounds, often used for impurity profiling.[12]
-
HPLC-NMR: This combination offers the separation power of HPLC with the definitive structural elucidation capabilities of NMR, providing a powerful tool for identifying unknown intermediates.[13]
Specialized and Indirect Methods
For extremely reactive intermediates, direct observation is not always possible. These methods either stabilize the intermediate or infer its existence through trapping.
-
Derivatization: This long-standing technique stabilizes a reactive molecule by converting it into a more stable derivative, which can then be easily analyzed by HPLC or GC.[5][14] Common methods include alkylation, silylation, and acylation.[5]
-
Chemical Trapping: A "trapping agent" is added to the reaction to react quickly and selectively with the intermediate, forming a stable product that can be isolated and characterized to confirm the intermediate's existence.[3][]
-
Matrix Isolation & Flash Photolysis: These are specialized techniques for studying highly unstable species.[1][15] Matrix isolation involves trapping intermediates in an inert solid matrix at cryogenic temperatures for spectroscopic analysis.[1][15] Flash photolysis uses a short, intense pulse of light to generate the intermediate, which is then studied using time-resolved spectroscopy.[1]
Data Presentation: Performance Comparison
The following tables summarize the key characteristics and typical performance metrics of the analytical methods discussed.
Table 1: Comparison of Primary Analytical Techniques for Reactive Intermediates
| Technique | Principle | Strengths | Limitations | Best Suited For |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information.[16] | Lower sensitivity compared to MS; may not detect trace-level intermediates.[5] | Unambiguous structure elucidation of intermediates present at sufficient concentration. |
| FTIR / Raman | Measures the absorption of infrared light by molecular vibrations. | Excellent for in-situ, real-time reaction monitoring; identifies functional groups.[4] | Can be difficult to interpret in complex mixtures; may not provide complete structural information. | Tracking the progress of reactions by monitoring specific functional groups. |
| HPLC | Separates components based on differential partitioning between mobile and stationary phases. | Highly versatile, high resolution, and widely used in the pharmaceutical industry.[5][10] | Reactive intermediates can degrade due to interaction with the mobile or stationary phase.[5] | Separating and quantifying moderately stable intermediates or their stable derivatives. |
| GC | Separates components based on their volatility and interaction with a stationary phase. | High resolution for volatile compounds.[10] | Limited to thermally stable and volatile compounds; derivatization often needed.[17] | Analysis of volatile intermediates or their derivatives. |
| LC-MS | Combines HPLC separation with mass-based detection. | High sensitivity and selectivity; provides molecular weight information.[11] | Ionization process can sometimes be complex; quantification can be challenging.[11] | Detecting and identifying trace-level intermediates in complex mixtures. |
| Chemical Trapping | An agent is added to react with and stabilize the intermediate. | Allows for the indirect detection and characterization of highly unstable intermediates.[] | The trapping reaction must be faster than subsequent reactions of the intermediate.[] | Proving the existence of extremely short-lived intermediates (e.g., radicals, carbocations). |
Table 2: Typical Quantitative Performance Data
| Technique | Analyte Type | Typical Limit of Detection (LOD) | Typical Analysis Time | Throughput |
| qNMR | Moderately stable small molecule | 10-100 µg/mL | 5-30 min | Low to Medium |
| RP-HPLC-UV | UV-active, stable derivative | 0.1-1 µg/mL | 10-45 min | High |
| LC-MS/MS | Ionizable small molecule | 0.01-10 ng/mL | 5-20 min | High |
| GC-MS | Volatile, stable derivative | 0.1-10 ng/mL | 15-60 min | Medium |
Note: Performance data are estimates and can vary significantly based on the specific analyte, matrix, instrumentation, and method optimization.
Experimental Protocols
Protocol 1: Analysis of a Reactive Acid Chloride via Derivatization and RP-HPLC
This protocol describes a common workflow where a water-sensitive intermediate (an acid chloride) is derivatized to form a stable amide before analysis.
1. Objective: To quantify the concentration of a reactive acid chloride intermediate in a reaction mixture.
2. Methodology:
- Derivatization Reagent Preparation: Prepare a 1.0 M solution of a primary amine (e.g., benzylamine) in anhydrous acetonitrile.
- Sample Preparation:
- At a specific time point, withdraw 100 µL of the reaction mixture.
- Immediately quench the sample by adding it to a vial containing 900 µL of the prepared 1.0 M benzylamine solution.
- Vortex the vial for 30 seconds to ensure complete conversion of the acid chloride to the stable benzylamide derivative.
- Dilute the quenched sample with a 50:50 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis.
- RP-HPLC-UV Analysis:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector: UV at 254 nm.
- Quantification: A calibration curve is generated using known concentrations of a synthesized standard of the benzylamide derivative. The concentration of the intermediate in the original reaction mixture is then calculated based on this curve.
Protocol 2: In-situ Reaction Monitoring by 1H NMR Spectroscopy
This protocol outlines the direct monitoring of a reaction to observe the formation and decay of an intermediate.
1. Objective: To observe the transient formation of an intermediate and determine reaction kinetics.
2. Methodology:
- Sample Preparation:
- Dissolve the starting material (Reactant A) in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
- Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components.
- Prepare a separate solution of Reactant B in the same deuterated solvent.
- NMR Data Acquisition:
- Acquire an initial 1H NMR spectrum of the solution containing Reactant A and the internal standard.
- Initiate the reaction by injecting the solution of Reactant B directly into the NMR tube.
- Immediately begin acquiring a series of 1H NMR spectra at set time intervals (e.g., every 2 minutes for 1 hour).[18]
- Data Analysis:
- Identify unique resonance signals corresponding to the starting materials, the intermediate, and the final product.
- Integrate the area of these characteristic peaks relative to the integral of the internal standard in each spectrum.
- Plot the concentration of each species versus time to generate kinetic profiles for the consumption of reactants and the formation of the intermediate and product.
Visualizations
Caption: General workflow for characterizing reactive pharmaceutical intermediates.
Caption: Logic for selecting an appropriate analytical method.
References
- 1. youtube.com [youtube.com]
- 2. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. iltusa.com [iltusa.com]
- 8. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 15. youtube.com [youtube.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. elgalabwater.com [elgalabwater.com]
- 18. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-N-BOC-cyclohexyacetic acid methyl ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-N-BOC-cyclohexyacetic acid methyl ester (CAS No. 215789-45-0), a common intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as an irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[3][4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors or aerosols.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 215789-45-0 |
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.36 g/mol |
| Boiling Point | 80-81.5°C[1][5] |
| Density | 1.05 g/cm³[5] |
| Hazard Classification | Irritant[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Do not discharge this chemical into sewer systems or the environment.[6]
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially violent reactions.
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7][8]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[6][8]
3. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
Once triple-rinsed, the container can be disposed of as regular trash after defacing the original chemical label.[6]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
The material will likely be disposed of through controlled incineration or at a licensed chemical destruction plant.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chembk.com [chembk.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. lookchem.com [lookchem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 4-N-BOC-cyclohexyacetic acid methyl ester
This guide provides critical safety and logistical information for the proper handling and disposal of 4-N-BOC-cyclohexyacetic acid methyl ester. Adherence to these procedures is essential to ensure a safe laboratory environment for all personnel. This compound is identified as an irritant and should be handled with care.[1]
Chemical Profile and Hazards
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 215789-45-0[1] |
| Molecular Formula | C14H25NO4[1] |
| Molecular Weight | 271.36 g/mol [1] |
| Primary Hazard | Irritant[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The primary hazards are associated with its irritant nature.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[2] |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | To minimize inhalation of any dust or vapors. |
Handling and Operational Plan
1. Preparation:
-
Before handling, ensure you have read and understood this safety guide.
-
Work in a designated area, such as a chemical fume hood, with easy access to an emergency eyewash station and safety shower.[3]
-
Assemble all necessary equipment and reagents before starting.
-
Ensure you are wearing the appropriate PPE as detailed above.[3]
2. Handling the Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Post-Handling:
-
Tightly seal the container after use.[3]
-
Thoroughly wash hands with soap and water after handling is complete.[3]
-
Clean the work area and decontaminate surfaces.[3]
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air and have them rest in a comfortable position for breathing.[3] If symptoms persist, seek medical attention. |
| Ingestion | Rinse the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention. |
| Spills | Evacuate the immediate area. Wear appropriate PPE. Contain the spill using an inert absorbent material.[3] Collect the absorbed material into a sealed container for disposal. |
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain.[3]
Experimental Workflow
The following diagram outlines the general workflow for handling and using this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
